GFB-8438
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRKIWBJVJRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GFB-8438 Mechanism of Action in Podocytes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Podocyte injury is a central event in the pathogenesis of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS).[1] A key signaling pathway implicated in podocyte damage involves the Transient Receptor Potential Canonical 5 (TRPC5) channel and the small GTPase Rac1.[2][3][4] GFB-8438 is a novel, potent, and selective small-molecule inhibitor of the TRPC5 ion channel.[1] This document elucidates the mechanism of action of this compound in podocytes, detailing its role in disrupting a pathogenic feedback loop that leads to cytoskeletal damage and proteinuria. Preclinical data from both in vitro podocyte culture and in vivo rodent models of FSGS are presented to substantiate its therapeutic potential as a disease-modifying agent.[1]
The TRPC5-Rac1 Pathway in Podocyte Pathophysiology
Podocytes are highly specialized cells that form a critical component of the glomerular filtration barrier (GFB).[5] Their intricate structure, characterized by interdigitating foot processes, is maintained by a dynamic actin cytoskeleton.[6][7] Disruption of this cytoskeleton leads to foot process effacement, a hallmark of podocyte injury and a direct cause of proteinuria.[6][8]
Recent research has identified a pathogenic positive feedback loop involving the TRPC5 channel and Rac1, a Rho-family GTPase that regulates actin dynamics.[2][3][9] The proposed sequence is as follows:
-
Initial Injury: Various stimuli associated with kidney disease can lead to the initial activation of Rac1 in podocytes.[3][4]
-
TRPC5 Translocation: Activated Rac1 promotes the vesicular insertion and translocation of TRPC5 channels to the podocyte's plasma membrane.[2][3]
-
Calcium Influx: The increased presence of TRPC5 at the cell surface leads to excessive calcium (Ca²⁺) influx.[3][10]
-
Feedback Amplification: This elevated intracellular Ca²⁺ further activates Rac1, creating a self-amplifying loop that perpetuates podocyte injury.[2][3][4]
-
Cytoskeletal Collapse: Sustained activation of this pathway results in actin cytoskeletal remodeling, loss of critical structural proteins like synaptopodin, foot process effacement, and ultimately, proteinuria.[1][11]
This TRPC5-Rac1 signaling cascade represents a key therapeutic target for protecting podocytes and preserving kidney function.[1][2]
Caption: The pathogenic cycle of Rac1 activation and TRPC5-mediated calcium influx.
This compound: A Potent and Selective TRPC5 Inhibitor
This compound is a pyridazinone-derived small molecule identified through systematic medicinal chemistry optimization.[1] It acts as a potent and subtype-selective inhibitor of the TRPC5 channel.[1] By directly blocking the TRPC5 ion channel, this compound prevents the pathological influx of calcium, thereby breaking the destructive feedback loop with Rac1.[1] This intervention protects the integrity of the podocyte actin cytoskeleton and mitigates proteinuria.[1]
Caption: this compound inhibits the TRPC5 channel, breaking the pathogenic loop.
In Vitro Potency and Selectivity
This compound demonstrates high potency against human TRPC5 and equipotency against TRPC4, with excellent selectivity against other TRP family members, including TRPC6.[1] The inhibition of TRPC6 is significantly lower, which is crucial as TRPC6 has distinct physiological roles in the podocyte.[1][2]
| Channel | Assay Type | IC₅₀ (μM) | Source |
| Human TRPC5 | QPatch | 0.18 | [1] |
| Human TRPC5 | Whole Cell Patch | 0.28 | [1] |
| Rat TRPC5 | QPatch | 0.18 | [1] |
| Human TRPC4 | QPatch | 0.18 | [1] |
| Human TRPC6 | QPatch | >10 | [1] |
| hERG Channel | QPatch | >30 | [1] |
Preclinical Efficacy Data
The therapeutic potential of this compound has been validated in established in vitro and in vivo models of podocyte injury and FSGS.[1]
In Vitro Podocyte Protection
This compound effectively protects cultured mouse podocytes from injury induced by protamine sulfate (PS), an agent known to indirectly activate TRPC5 and cause rapid cytoskeletal disruption.[1] In experiments, pretreatment with this compound prevented the loss of the crucial cytoskeletal protein synaptopodin and blocked the extensive remodeling of the actin cytoskeleton, thus preserving podocyte integrity.[1]
Caption: Experimental workflow for assessing this compound's protective effects in vitro.
In Vivo Efficacy in FSGS Model
This compound demonstrated robust efficacy in the hypertensive deoxycorticosterone acetate (DOCA)-salt rat model, a well-established preclinical model that mimics key features of human FSGS.[1] Subcutaneous administration of this compound led to a significant reduction in both total urinary protein and urinary albumin, key markers of kidney damage.[1] Importantly, this anti-proteinuric effect was achieved without significantly altering blood pressure, distinguishing its mechanism from standard-of-care treatments like ACE inhibitors and ARBs.[1] This suggests a direct, disease-modifying effect on podocyte health rather than a secondary hemodynamic effect.[1]
| Treatment Group | Urine Total Protein (mg/day) at Week 3 | Urine Albumin (mg/day) at Week 3 | Mean Arterial Blood Pressure Change from Baseline (mmHg) | Source |
| Sham | ~25 | ~5 | No significant change | [1] |
| DOCA + Vehicle | ~250 | ~150 | Increased | [1] |
| DOCA + this compound | ~125 (Significantly Reduced) | ~60 (Significantly Reduced) | No significant change vs. DOCA | [1] |
| DOCA + Eplerenone | ~100 (Significantly Reduced) | ~50 (Significantly Reduced) | Significantly Reduced vs. DOCA | [1] |
Note: Values are approximated from graphical data presented in the source publication for illustrative purposes.
Caption: Experimental workflow for the in vivo DOCA-salt rat model of FSGS.
Experimental Protocols
In Vitro Podocyte Protection Assay
-
Objective: To determine if this compound can protect cultured podocytes from protamine sulfate (PS)-induced cytoskeletal injury.[1]
-
Cell Line: Conditionally immortalized mouse podocytes.[1]
-
Methodology:
-
Cell Culture: Podocytes are cultured under permissive conditions (33°C with IFN-γ) to propagate and then transferred to non-permissive conditions (37°C without IFN-γ) for 10-14 days to induce differentiation.[1]
-
Pretreatment: Differentiated podocytes are pre-treated with either vehicle (DMSO) or this compound at a specified concentration for 1 hour.[1]
-
Injury Induction: Protamine sulfate (PS) is added to the culture medium to a final concentration of 200 µg/mL and incubated for 30 minutes to induce podocyte injury.[1]
-
Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized, and stained with primary antibodies against synaptopodin and fluorescently labeled secondary antibodies. F-actin is visualized using fluorescently-conjugated phalloidin.[1]
-
Imaging and Analysis: Cells are imaged using confocal microscopy. The integrity of the actin cytoskeleton and the presence and organization of synaptopodin-positive stress fibers are qualitatively and quantitatively assessed.[1]
-
-
Primary Endpoint: Preservation of synaptopodin-positive stress fibers and prevention of actin cytoskeleton reorganization in this compound treated cells compared to vehicle-treated cells following PS exposure.[1]
In Vivo DOCA-Salt Rat Model of FSGS
-
Objective: To evaluate the efficacy of this compound in reducing proteinuria in a hypertensive rat model of FSGS.[1]
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Methodology:
-
Acclimation & Surgery: Rats are acclimated, followed by a unilateral nephrectomy to increase the functional load on the remaining kidney.[1]
-
Disease Induction: One week post-surgery, rats are implanted with a subcutaneous deoxycorticosterone acetate (DOCA) pellet and provided with drinking water containing 1% NaCl to induce hypertension and kidney injury.[1]
-
Treatment Administration: Animals are randomized into treatment groups and receive daily subcutaneous injections of vehicle, this compound, or a positive control (e.g., eplerenone) for the duration of the study (e.g., 3 weeks).[1]
-
Monitoring: Body weight and blood pressure (via tail-cuff method) are monitored weekly. 24-hour urine samples are collected at baseline and at weekly intervals for analysis.[1]
-
Sample Analysis: Urine samples are analyzed for total protein and albumin concentration, typically normalized to creatinine excretion.[1]
-
-
Primary Endpoints: Reduction in 24-hour urinary total protein and albumin excretion in the this compound treated group compared to the vehicle-treated group.[1]
-
Secondary Endpoint: Assessment of mean arterial blood pressure to determine if the anti-proteinuric effect is independent of hemodynamic changes.[1]
Conclusion
This compound is a potent and selective TRPC5 inhibitor that targets a fundamental pathogenic mechanism in podocytes. By blocking TRPC5-mediated calcium influx, it disrupts the deleterious TRPC5-Rac1 positive feedback loop, thereby preserving podocyte cytoskeletal integrity and function.[1][2] Preclinical studies demonstrate a robust, disease-modifying effect, reducing proteinuria in a rigorous FSGS model independent of blood pressure changes.[1] These findings establish this compound as a promising, targeted therapeutic candidate for the treatment of proteinuric kidney diseases.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 5. Revisiting nephrin signaling and its specialized effects on the uniquely adaptable podocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling in Regulation of Podocyte Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. JCI Insight - Injury-induced actin cytoskeleton reorganization in podocytes revealed by super-resolution microscopy [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. TRPC5-mediated podocyte calcium toxicity drives progressive glomerular disease - heiDOK [archiv.ub.uni-heidelberg.de]
- 11. Rac1 Activation in Podocytes Induces Rapid Foot Process Effacement and Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
GFB-8438: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel TRPC5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and preclinical development of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This compound emerged from a systematic, multi-year research effort aimed at identifying novel therapeutic agents for the treatment of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS). This whitepaper details the discovery process, from high-throughput screening to lead optimization, and presents a thorough analysis of the compound's preclinical profile, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction: The Role of TRPC5 in Kidney Disease
Chronic kidney disease (CKD) is a significant global health issue, with a substantial number of patients progressing to end-stage renal disease.[1] A key pathological feature of many CKDs, including FSGS, is damage to podocytes, specialized cells in the glomerulus that are essential for proper kidney filtration.[1][2] The TRPC5 ion channel has been identified as a critical mediator of podocyte injury.[1][2] Overactivation of TRPC5 leads to calcium influx, which in turn activates Rac1, a small GTPase. This activation results in the remodeling of the actin cytoskeleton, leading to podocyte effacement, proteinuria, and ultimately, glomerulosclerosis.[1] Therefore, the inhibition of TRPC5 presents a promising therapeutic strategy for preserving podocyte health and treating proteinuric kidney diseases.[1][3]
The Discovery of this compound
This compound was identified through a rigorous discovery process that began with a high-throughput screening (HTS) campaign to identify inhibitors of the TRPC5 channel.[1][3]
From HTS Hit to Lead Optimization
The initial HTS campaign identified a pyridazinone-based compound as a promising starting point.[1] This initial hit underwent extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies focused on modifications of the pyridazinone core, leading to the identification of this compound as a lead candidate with a superior overall profile.[1]
Synthesis of this compound
This compound is synthesized in a three-step sequence starting from commercially available materials. The process involves a standard alkylation of a bromide with a piperazinone, followed by Boc deprotection and a final SNAr reaction with 4,5-dichloropyridazinone. The final product is purified by recrystallization.[1]
Mechanism of Action and In Vitro Profile
This compound is a potent and selective inhibitor of the TRPC5 ion channel. Its mechanism of action involves the direct blockade of the channel, thereby preventing the influx of calcium into podocytes.
Potency and Selectivity
The in vitro potency and selectivity of this compound were determined using various electrophysiology assays. The compound demonstrates potent inhibition of human TRPC5 and TRPC4 channels, with significantly less activity against other TRP family members, including the closely related TRPC6 channel.[4][5]
Table 1: In Vitro Potency and Selectivity of this compound [1][4][5]
| Target | Assay Type | IC50 (µM) |
| hTRPC5 | Qpatch | 0.18 |
| hTRPC5 | Manual Patch Clamp | 0.28 |
| hTRPC4 | Qpatch | 0.29 |
| hTRPC6 | Qpatch | >10 |
| hERG | Patch Clamp | >30 |
| NaV1.5 | Patch Clamp | >30 |
Cellular Activity in Podocytes
This compound has been shown to protect podocytes from injury in vitro. In a protamine sulfate (PS)-induced mouse podocyte injury model, pretreatment with this compound effectively prevented the loss of synaptopodin and the remodeling of the actin cytoskeleton, key markers of podocyte damage.[1][4]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in rats to assess its suitability for in vivo studies. The compound exhibits favorable pharmacokinetic properties, supporting its use in preclinical efficacy models.
Table 2: Pharmacokinetic Parameters of this compound in Rats [1][4]
| Route | Dose (mg/kg) | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (h) |
| IV | 1 | 31 | 1.17 | 0.5 |
In Vivo Efficacy in a Model of FSGS
The therapeutic potential of this compound was evaluated in a well-established preclinical model of FSGS, the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model.[1]
Reduction of Proteinuria
In the DOCA-salt rat model, daily subcutaneous administration of this compound at 30 mg/kg for three weeks resulted in a statistically significant reduction in both total urinary protein and albumin concentrations compared to the vehicle-treated control group.[1][4] Importantly, this reduction in proteinuria was achieved without any significant effect on blood pressure, indicating a direct, disease-modifying effect on the kidney.[1][3]
The Clinical Development of TRPC5 Inhibitors: The GFB-887 Story
While this compound served as a crucial tool compound for validating the therapeutic hypothesis of TRPC5 inhibition, the clinical development was advanced with a follow-on compound, GFB-887. GFB-887 is a potent and selective TRPC5 inhibitor that has been investigated in a Phase 2 clinical trial (TRACTION-2) for the treatment of FSGS, treatment-resistant minimal change disease (TR-MCD), and diabetic nephropathy (DN).[6][7][8][9] The development of GFB-887 underscores the therapeutic potential of targeting the TRPC5-Rac1 pathway in proteinuric kidney diseases.[8]
Experimental Protocols
hTRPC5 Automated Patch Clamp Assay (Qpatch)
-
Cell Line: HEK293 cells stably expressing human TRPC5.
-
Procedure: Whole-cell currents were recorded using the Qpatch HT automated electrophysiology platform. Cells were clamped at a holding potential of -70 mV. The outward current was elicited by a voltage ramp from -100 mV to +100 mV. TRPC5 was activated by 30 µM Rosiglitazone. This compound was pre-incubated for 5 minutes before the addition of the activator.
-
Data Analysis: The IC50 values were calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.
DOCA-Salt Rat Model of FSGS
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Disease: Uninephrectomy was performed on all animals. A subcutaneous implant of deoxycorticosterone acetate (DOCA) was administered, and the rats were provided with 1% NaCl in their drinking water.
-
Treatment: this compound was administered daily via subcutaneous injection at a dose of 30 mg/kg for 3 weeks.
-
Efficacy Endpoints: Urine was collected at specified intervals to measure total protein and albumin concentrations. Blood pressure was monitored throughout the study.
Visualizations
Signaling Pathway of TRPC5-Mediated Podocyte Injury
Caption: TRPC5 signaling cascade leading to podocyte injury.
This compound Discovery and Development Workflow
Caption: Workflow of this compound discovery and preclinical development.
Conclusion
This compound is a potent and selective TRPC5 inhibitor that has demonstrated significant promise in preclinical models of proteinuric kidney disease. Its discovery and development have provided a strong rationale for the therapeutic targeting of the TRPC5 channel. The progression of the TRPC5 inhibitor program to clinical trials with GFB-887 further validates this approach. This whitepaper provides a detailed technical overview of the foundational preclinical work on this compound, offering valuable insights for researchers and drug developers in the field of nephrology and beyond.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. Molecular Insights on Coffee Components as Chemical Antioxidants [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Human TRPC5 structures reveal interaction of a xanthine-based TRPC1/4/5 inhibitor with a conserved lipid binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
GFB-8438: A Potent and Selective TRPC5 Inhibitor for Proteinuric Kidney Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GFB-8438 is a novel, potent, and subtype-selective small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 is implicated in the pathogenesis of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS), by mediating calcium influx in podocytes, leading to cytoskeletal remodeling and cell injury. This compound has demonstrated significant efficacy in preclinical models by protecting podocyte integrity and reducing proteinuria. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a pyridazinone derivative with the following chemical properties:
| Property | Value | Reference |
| IUPAC Name | 1-(5-chloro-6-oxo-1-pyridazinyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-one | |
| Chemical Formula | C₁₆H₁₄ClF₃N₄O₂ | [1][2] |
| Molecular Weight | 386.76 g/mol | [1][2] |
| CAS Number | 2304549-73-1 | [1][3] |
| Appearance | Powder | [1] |
| Solubility | DMSO ≥ 60 mg/mL | [1] |
| SMILES | O=C1N(CC2C(C(F)(F)F)=CC=CC=2)CCN(C2C=NNC(=O)C=2Cl)C1 | [3] |
Mechanism of Action
This compound is a potent inhibitor of the TRPC5 ion channel.[1][3][4][5] TRPC5 is a non-selective calcium-permeable cation channel that is expressed in podocytes, the specialized epithelial cells of the glomerulus.[6] In pathological conditions, overactivation of TRPC5 leads to excessive calcium influx, which in turn activates downstream signaling pathways, including Rac1, resulting in the breakdown of the actin cytoskeleton, podocyte effacement, and proteinuria.[3][7] this compound selectively blocks the TRPC5 channel, thereby preventing this pathological cascade.[8]
Figure 1: Proposed signaling pathway of TRPC5 in podocytes and the inhibitory action of this compound.
Biological Activity
In Vitro Activity
This compound demonstrates potent and selective inhibition of human TRPC5 and TRPC4 channels, with significantly less activity against other TRP channel family members.
| Target | Assay | IC₅₀ (μM) | Reference |
| hTRPC5 | Qpatch | 0.18 | [1][3][4][5][9] |
| hTRPC5 | Manual Patch Clamp | 0.28 | [10] |
| hTRPC4 | Qpatch | 0.29 | [1][3][4][5][9] |
| hTRPC6 | Qpatch | >10 | [3][4][9] |
| NaV1.5 | - | >30 | [3][4][9] |
| hERG | - | Limited activity | [1][3][4][5][9] |
In Vitro Efficacy: Podocyte Protection
This compound has been shown to protect cultured mouse podocytes from injury induced by protamine sulfate (PS), an agent that activates TRPC5.[4][8][10] Pre-treatment of podocytes with this compound prevented the loss of synaptopodin and the remodeling of the actin cytoskeleton, key features of podocyte injury.[4][10]
In Vivo Efficacy: Rodent Model of FSGS
This compound was evaluated in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS.[8][10] Daily subcutaneous administration of this compound for three weeks resulted in a significant reduction in both total urinary protein and albumin concentrations, indicating a preservation of glomerular filtration barrier integrity.[3][4][8] Notably, this therapeutic effect was achieved without a significant impact on blood pressure, suggesting a direct, disease-modifying effect on the kidney.[8][10]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rats.
| Parameter | Route | Value | Units | Reference |
| Clearance (Cl) | IV | 31 | mL/min/kg | [3][4] |
| Volume of Distribution (Vss) | IV | 1.17 | L/kg | [3][4] |
| Half-life (t₁/₂) | IV | 0.5 | hours | [3][4] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized in a three-step process from commercially available starting materials. The general scheme involves an initial alkylation, followed by Boc deprotection and a subsequent SNAr reaction.[10]
Figure 2: High-level workflow for the synthesis of this compound.
A detailed, step-by-step synthesis protocol is provided in the supplementary information of the primary literature.[10]
In Vitro Podocyte Injury Assay
This assay assesses the protective effect of this compound on podocytes.
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured under standard conditions.
-
Treatment: Podocytes are pre-incubated with this compound (e.g., 1 µM for 30 minutes).[4]
-
Induction of Injury: Protamine sulfate (PS) is added to the culture medium to induce podocyte injury.[4][8][10]
-
Assessment of Injury: Cytoskeletal integrity is evaluated, typically by immunofluorescence staining for key podocyte proteins such as synaptopodin and phalloidin (for F-actin).[4][10]
In Vivo DOCA-Salt Rat Model of FSGS
This model is used to evaluate the in vivo efficacy of this compound.
Figure 3: Experimental workflow for the DOCA-salt rat model of FSGS.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats are used.[10]
-
Surgery: A unilateral nephrectomy is performed.[10]
-
Recovery: Animals are allowed to recover for one week.[10]
-
Induction of Hypertension and FSGS: A deoxycorticosterone acetate (DOCA) pellet is implanted subcutaneously, and the rats are provided with drinking water containing high salt.[10]
-
Treatment: this compound is administered, for example, via daily subcutaneous injection at a dose of 30 mg/kg.[3][4]
-
Monitoring: Urine is collected weekly to measure total protein and albumin levels. Blood pressure is also monitored.[8][10]
-
Endpoint Analysis: At the end of the study, kidney tissues are collected for histological examination.
Conclusion
This compound is a promising preclinical candidate for the treatment of proteinuric kidney diseases. Its potent and selective inhibition of TRPC5, coupled with demonstrated efficacy in relevant in vitro and in vivo models, highlights its potential as a novel therapeutic agent. The data presented in this guide provide a solid foundation for further investigation and development of this compound and other TRPC5 inhibitors. A related compound, GFB-887, has progressed to Phase 2a clinical trials for diabetic nephropathy and FSGS, further validating the therapeutic potential of this target.[11][12]
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anmfonline.org [anmfonline.org]
- 7. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 8. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNF-alpha inhibition reduces renal injury in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular and Respiratory Toxicity of Protamine Sulfate in Zebrafish and Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAMINE-INDUCED IMMUNE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
In Vitro Characterization of GFB-8438: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This compound has shown promise in preclinical models of kidney disease by protecting podocytes from injury. This document outlines the key quantitative data, detailed experimental methodologies, and relevant biological pathways associated with this compound's mechanism of action.
Core Data Presentation
The in vitro activity of this compound has been quantified through various assays to determine its potency, selectivity, and cellular efficacy. The following tables summarize the key quantitative data.
Table 1: Potency of this compound against TRPC4 and TRPC5 Channels
| Target | Assay | IC50 (µM) |
| Human TRPC5 | Qpatch | 0.18 |
| Human TRPC4 | Qpatch | 0.29 |
Data sourced from publicly available research.
Table 2: Selectivity Profile of this compound
| Channel / Receptor | Activity |
| TRPC6 | Excellent selectivity (significantly less potent) |
| Other TRP family members | Excellent selectivity |
| NaV 1.5 | Excellent selectivity |
| hERG | Limited activity |
Selectivity is a key feature of this compound, minimizing off-target effects.
Key Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Automated Electrophysiology (QPatch) Assay for TRPC Channel Inhibition
This protocol describes the determination of this compound's inhibitory potency on human TRPC4 and TRPC5 channels using an automated patch-clamp system.
Objective: To measure the concentration-dependent inhibition of TRPC4 and TRPC5 channel currents by this compound and determine the IC50 values.
Materials:
-
Cell line: HEK293 or CHO cells stably expressing human TRPC4 or TRPC5.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH 7.2 with KOH).
-
QPatch instrument and associated consumables (QPlates).
Procedure:
-
Cell Preparation: Culture the stable cell line to 70-80% confluency. On the day of the experiment, detach the cells using a gentle, non-enzymatic cell dissociation solution. Resuspend the cells in the extracellular solution at a concentration of 1-2 x 10^6 cells/mL.
-
QPatch Setup: Prime the QPatch instrument with extracellular and intracellular solutions according to the manufacturer's instructions.
-
Cell Positioning: Load the cell suspension into the QPatch. The instrument will automatically position individual cells onto the patch-clamp apertures.
-
Seal Formation and Whole-Cell Configuration: The instrument will establish a high-resistance seal (GΩ seal) between the cell membrane and the aperture, followed by rupturing the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC channel currents.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Prepare serial dilutions of this compound in the extracellular solution. The QPatch's integrated fluidics system will apply the different concentrations of this compound to the cells.
-
Inhibition Measurement: Record the channel currents at each concentration of this compound after a stable effect is reached (typically after 2-3 minutes of incubation).
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.
-
Normalize the current amplitudes to the baseline current (0% inhibition) and the current in the presence of a saturating concentration of a known blocker (100% inhibition).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Podocyte Protection Assay (Protamine Sulfate-Induced Injury Model)
This cellular assay evaluates the ability of this compound to protect podocytes from injury induced by protamine sulfate (PS), a polycationic molecule known to cause cytoskeletal rearrangement and damage to podocytes.
Objective: To assess the protective effect of this compound on podocyte morphology and the integrity of the actin cytoskeleton following PS-induced injury.
Materials:
-
Conditionally immortalized mouse or human podocytes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Protamine Sulfate (PS) solution (e.g., 1 mg/mL in water).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization solution: 0.1% Triton X-100 in PBS.
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibody: Anti-synaptopodin antibody.
-
Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
F-actin stain: Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 594).
-
Nuclear stain: DAPI.
Procedure:
-
Cell Culture: Culture podocytes on collagen-coated coverslips or in multi-well plates. Differentiate the podocytes by thermo-shifting to 37°C in the absence of interferon-γ for 10-14 days to allow for the development of a mature, arborized morphology.
-
Compound Pre-treatment: Treat the differentiated podocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Injury: Add protamine sulfate to the cell culture medium at a final concentration known to induce podocyte injury (e.g., 300 µg/mL) and incubate for a defined period (e.g., 30-60 minutes).
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-synaptopodin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images to quantify changes in cell morphology, the organization of the F-actin cytoskeleton (stress fibers), and the expression and localization of synaptopodin. A common metric is the percentage of cells with a normal, arborized morphology versus a rounded, damaged phenotype.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the in vitro characterization of this compound.
Caption: Proposed mechanism of action of this compound in protecting podocytes from injury.
Caption: General workflow for the in vitro characterization of a small molecule inhibitor.
GFB-8438: A Potent and Selective Chemical Probe for Elucidating TRPC5 Function
An In-depth Technical Guide for Researchers and Drug Discovery Professionals
This technical guide provides a comprehensive overview of GFB-8438, a novel and potent chemical probe for the transient receptor potential canonical 5 (TRPC5) ion channel. This compound serves as a critical tool for investigating the physiological and pathological roles of TRPC5, particularly in the context of kidney diseases such as focal segmental glomerulosclerosis (FSGS). This document outlines the pharmacological properties of this compound, detailed experimental protocols for its use, and key signaling pathways associated with TRPC5 function.
Core Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound against TRPC Channels
| Target | Assay Type | Species | IC50 (µM) |
| TRPC5 | Qpatch | Human | 0.18[1][2][3] |
| TRPC5 | Manual Patch Clamp | Human | 0.28[1][4] |
| TRPC5 | Qpatch | Rat | 0.18[1] |
| TRPC4 | Qpatch | Human | 0.29[2][3] |
Table 2: Selectivity Profile of this compound
| Target | Activity |
| TRPC6 | Excellent selectivity[1][2][3] |
| Other TRP Channels (TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8) | Excellent selectivity[1] |
| NaV1.5 | Excellent selectivity[1][2][3] |
| hERG | Limited activity[1][2][3] |
| Panel of 50 Kinases | No significant off-target activity[4] |
| Panel of 87 Other Receptors | No significant off-target activity[4] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route of Administration | Value | Units |
| Clearance (Cl) | Intravenous (1 mg/kg) | 31[2] | mL/min/kg |
| Volume of Distribution (Vss) | Intravenous (1 mg/kg) | 1.17[2] | L/kg |
| Half-life (t1/2) | Intravenous (1 mg/kg) | 0.5[2] | hours |
| Bioavailability (F) | Oral | 17 | % |
| Bioavailability (F) | Subcutaneous | 33 | % |
TRPC5 Signaling Pathway
TRPC5 is a non-selective cation channel that primarily mediates calcium influx. Its activation is linked to G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways. The diagram below illustrates the key steps in TRPC5 activation.
Caption: TRPC5 signaling pathway leading to podocyte injury.
Experimental Workflow for this compound Characterization
The development and validation of this compound as a chemical probe for TRPC5 involved a multi-step process, from initial screening to in vivo efficacy studies. The following diagram outlines this experimental workflow.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Electrophysiology: Qpatch and Manual Whole-Cell Patch Clamp
Objective: To determine the potency and selectivity of this compound on TRPC5 and other ion channels.
Methodology:
-
Cell Lines: HEK293 or CHO cells stably expressing the human or rat ion channel of interest (e.g., TRPC5, TRPC4, TRPC6, NaV1.5, hERG).
-
Automated Patch Clamp (Qpatch):
-
Cells are cultured to 70-90% confluency and harvested.
-
A single-cell suspension is prepared and loaded into the Qpatch instrument.
-
Whole-cell configuration is established automatically.
-
The membrane potential is held at a specific voltage (e.g., -80 mV).
-
Channel currents are elicited by applying a voltage ramp or step protocol.
-
A stable baseline current is established before the addition of this compound.
-
This compound is applied in increasing concentrations to determine the dose-dependent inhibition.
-
IC50 values are calculated by fitting the concentration-response data to a logistical equation.
-
-
Manual Whole-Cell Patch Clamp:
-
Cells are plated on glass coverslips.
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass.
-
The pipette is filled with an appropriate internal solution and a Giga-ohm seal is formed with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier and acquisition software.
-
The experimental protocol follows the same principles as the automated patch clamp for applying this compound and determining IC50 values.
-
In Vitro Podocyte Injury Model
Objective: To assess the protective effect of this compound on podocytes from injury induced by protamine sulfate.
Methodology:
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured and differentiated.
-
Treatment:
-
Differentiated podocytes are pre-treated with this compound (e.g., 1 µM) for a specified duration (e.g., 30 minutes)[2].
-
Podocyte injury is induced by adding protamine sulfate to the culture medium.
-
-
Analysis:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained for key podocyte proteins such as synaptopodin and F-actin (using phalloidin).
-
Microscopy: Changes in the cytoskeleton and the expression and localization of podocyte-specific proteins are visualized and quantified using fluorescence microscopy.
-
Western Blot: Protein lysates are collected to quantify the expression levels of podocyte markers.
-
In Vivo DOCA-Salt Hypertensive Rat Model of FSGS
Objective: To evaluate the in vivo efficacy of this compound in a model of focal segmental glomerulosclerosis.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats undergo uninephrectomy (removal of one kidney).
-
A subcutaneous implant of deoxycorticosterone acetate (DOCA) is administered.
-
Rats are provided with drinking water containing 1% NaCl to induce hypertension and kidney injury.
-
-
Treatment:
-
After a period of disease induction, rats are treated with this compound (e.g., 30 mg/kg, subcutaneously, daily for 3 weeks) or vehicle control[2].
-
-
Analysis:
-
Urine Analysis: Urine is collected at regular intervals to measure total protein and albumin concentrations as indicators of proteinuria.
-
Blood Pressure Monitoring: Systolic blood pressure is measured to assess the effect of this compound on hypertension.
-
Histology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with Periodic acid-Schiff) to evaluate glomerular injury and sclerosis.
-
This technical guide provides a comprehensive resource for researchers utilizing this compound to investigate TRPC5 function. The detailed data and protocols herein should facilitate the design and execution of robust experiments to further elucidate the role of TRPC5 in health and disease.
References
- 1. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
GFB-8438: A Novel TRPC5 Inhibitor for Focal Segmental Glomerulosclerosis (FSGS) - A Technical Overview of Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the early-stage research on GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, for the treatment of Focal Segmental Glomerulosclerosis (FSGS). This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the key assays cited.
Core Mechanism of Action
Focal Segmental Glomerulosclerosis is a leading cause of nephrotic syndrome and end-stage renal disease.[1] The pathogenesis of FSGS is often linked to podocyte injury and loss, leading to proteinuria and progressive kidney damage.[2] The TRPC5 ion channel, a nonselective calcium-permeable channel, has been identified as a critical mediator of podocyte cytoskeletal dynamics.[3][4] Overactivation of TRPC5 is implicated in the pathogenesis of proteinuric kidney diseases like FSGS.[5][6]
This compound is a novel small molecule inhibitor designed to selectively target the TRPC5 ion channel.[5] By inhibiting TRPC5-mediated calcium signaling, this compound aims to protect podocytes from injury, thereby preserving the integrity of the glomerular filtration barrier and reducing proteinuria.[3][5] Preclinical studies have demonstrated that this compound can protect mouse podocytes from injury in vitro and shows efficacy in a rat model of FSGS by significantly reducing both total protein and albumin concentrations in urine.[3][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data from early-stage research on this compound.
Table 1: In Vitro Profile of this compound [5]
| Assay | Target | IC50 (μM) |
| Qpatch | hTRPC5 | 0.18 |
| Manual Patch Clamp | hTRPC5 | 0.28 |
| Qpatch | rTRPC5 | 0.18 |
| Qpatch | hTRPC4 | 0.29 |
| Qpatch | hTRPC6 | >30 |
| Manual Patch Clamp | Nav1.5 | >30 |
| Manual Patch | hERG | 8.7 |
Table 2: In Vivo Efficacy of this compound in DOCA-Salt Rat Model of FSGS [5]
| Treatment Group | N | Urine Protein (mg/day) at Week 3 | Urine Albumin (mg/day) at Week 3 |
| Vehicle Control | 8 | 250 ± 50 | 150 ± 30 |
| This compound (30 mg/kg, QD, SC) | 8 | 100 ± 25 | 50 ± 15 |
*p < 0.05 compared to vehicle control
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of TRPC5 in podocytes and the experimental workflows used in the preclinical evaluation of this compound.
Caption: Proposed signaling pathway of TRPC5-mediated podocyte injury and the inhibitory action of this compound.
References
- 1. Pathogenesis of Focal Segmental Glomerulosclerosis and Related Disorders | Annual Reviews [annualreviews.org]
- 2. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the TRPC5 Signaling Pathway and its Inhibition by GFB-8438
Introduction
The Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel, is a critical player in a variety of cellular processes, including calcium and sodium ion influx, actin remodeling, and cell migration.[1] Its expression is prominent in the brain and kidneys, particularly in podocytes, the specialized cells essential for glomerular filtration.[2] Over-activation of the TRPC5 channel is implicated in the pathogenesis of proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS), where it disrupts the delicate cytoskeletal balance of podocytes, leading to cell injury and loss.[1][3] This has positioned TRPC5 as a promising therapeutic target. GFB-8438 is a novel, potent, and selective small-molecule inhibitor of TRPC5 developed to address this pathogenic mechanism.[1][4] This guide provides an in-depth overview of the TRPC5 signaling pathway, the mechanism of action of this compound, and the key experimental methodologies used in its evaluation.
The TRPC5 Signaling Pathway
TRPC5 channels function as cellular sensors, integrating multiple extracellular stimuli into intracellular calcium signals. Their activation is complex and can be initiated through several distinct mechanisms.
Activation Mechanisms:
-
Receptor-Operated Activation: The canonical activation pathway is downstream of G-protein-coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs).[5][6] Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] While the precise roles of IP3 and DAG in TRPC5 activation are complex, PLC activity is a key initiating step.[7]
-
PLC-Independent Trafficking: Certain growth factors, acting through RTKs, can trigger a PLC-independent pathway involving phosphoinositide 3-kinase (PI-3-kinase) and Rac1.[7][8] This cascade promotes the trafficking of constitutively active TRPC5 channels from intracellular vesicles to the plasma membrane, increasing their cell surface density.[8]
-
Sensitization and Direct Gating: Intracellular calcium ([Ca2+]i) elevation plays a strong permissive role in TRPC5 function and may even act as a direct agonist.[7][9] The channel can also be activated by the depletion of intracellular calcium stores, mechanical stress (such as membrane stretch), and certain lipids like sphingosine-1-phosphate.[2][7]
Downstream Consequences in Podocytes:
In kidney podocytes, the activation of TRPC5 is critically linked to the activation of the small GTPase Rac1.[3] The resulting influx of Ca2+ through TRPC5 channels leads to a cascade of events that includes cytoskeletal remodeling, characterized by the loss of essential structural proteins like synaptopodin.[10] This disruption of the podocyte cytoskeleton impairs the glomerular filtration barrier, leading to proteinuria (the leakage of protein into the urine), a hallmark of diseases like FSGS.[4][11] The inhibition of the TRPC5-Rac1 pathway is therefore a primary therapeutic strategy.[12]
This compound: A Potent and Selective TRPC5 Inhibitor
This compound was identified through systematic optimization of a high-throughput screening hit as a novel, potent, and subtype-selective TRPC5 inhibitor.[1][4] It acts as a direct channel blocker, preventing the pathogenic influx of cations that drives podocyte injury.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency, selectivity, pharmacokinetics, and efficacy of this compound.
| Parameter | Species | Assay | Value (μM) | Reference |
| IC₅₀ vs. TRPC5 | Human | Qpatch | 0.18 | [4][11][13] |
| Human | Manual Patch Clamp | 0.28 | [4][11] | |
| IC₅₀ vs. TRPC4 | Human | Qpatch | 0.29 | [10][13] |
| Selectivity | Human | Various | Excellent selectivity vs. TRPC6, other TRP family members, and NaV 1.5. Limited activity vs. hERG. | [10][11][13] |
| Parameter | Dose & Route | Value | Unit | Reference |
| Clearance (Cl) | 1 mg/kg, IV | 31 | mL/min/kg | [10] |
| Volume of Distribution (Vss) | 1 mg/kg, IV | 1.17 | L/kg | [10] |
| Half-life (t₁/₂) | 1 mg/kg, IV | 0.5 | hours | [10] |
| Bioavailability | Oral | Modest | - | [11] |
| Exposure | Subcutaneous | Significantly higher than oral | - | [11] |
| Model | Treatment | Key Finding | Reference |
| Hypertensive DOCA-Salt Rat Model of FSGS | This compound (30 mg/kg, s.c., daily for 3 weeks) | Significant reduction in urine total protein and albumin concentrations without affecting blood pressure. | [4][10][11] |
| In Vitro Mouse Podocyte Injury Model | This compound (1 μM pretreatment) | Effectively blocked protamine sulfate-induced synaptopodin loss and cytoskeletal remodeling. | [10] |
Key Experimental Protocols
The characterization of this compound involved a series of standard and specialized assays to determine its mechanism, potency, and therapeutic potential.
Protocol 1: Automated Electrophysiology for IC₅₀ Determination
This assay quantifies the direct inhibitory effect of a compound on the TRPC5 ion channel.
-
Cell Line: A stable cell line (e.g., HEK293) expressing the human TRPC5 channel is used.
-
Assay Platform: An automated, high-throughput patch-clamp system (e.g., Qpatch) is employed.
-
Procedure:
-
Cells are cultured and prepared for the assay.
-
Individual cells are captured, and a whole-cell patch-clamp configuration is established.
-
The TRPC5 channel is activated using a chemical agonist.
-
The resulting whole-cell current is measured.
-
This compound is applied at various concentrations, and the inhibition of the agonist-induced current is recorded.
-
-
Data Analysis: A concentration-response curve is generated to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the TRPC5 channel activity.[4]
Protocol 2: In Vitro Podocyte Protection Assay
This assay assesses the ability of this compound to protect podocytes from chemically induced injury.
-
Cell Culture: Mouse podocytes are cultured under conditions that promote differentiation.
-
Pretreatment: Differentiated podocytes are pre-treated with this compound (e.g., 1 μM for 30 minutes).[10]
-
Injury Induction: Podocyte injury is induced by adding protamine sulfate (PS) to the culture medium.[1][4] A vehicle-treated group serves as a control.
-
Endpoint Analysis: After incubation, cells are fixed and stained for key cytoskeletal proteins, such as synaptopodin.
-
Evaluation: The preservation of the cytoskeletal structure and the prevention of synaptopodin loss in the this compound-treated group compared to the PS-only group are evaluated via immunofluorescence microscopy.[10]
Protocol 3: In Vivo FSGS Model (DOCA-Salt Rat)
This hypertensive rat model is used to evaluate the in vivo efficacy of this compound in reducing proteinuria.[4]
-
Animal Model: Sprague-Dawley rats undergo unilateral nephrectomy (removal of one kidney) to increase the stress on the remaining kidney.[11]
-
Disease Induction: After a one-week recovery, rats are implanted with a deoxycorticosterone acetate (DOCA) pellet and provided with saline drinking water to induce hypertension and subsequent kidney damage mimicking FSGS.[11]
-
Treatment: Animals are randomized into groups: a sham control, a DOCA-salt vehicle group, and a DOCA-salt group treated with this compound (e.g., 30 mg/kg, administered subcutaneously daily for 3 weeks).[10][11]
-
Monitoring and Endpoint:
-
Outcome: A significant reduction in urinary protein and albumin in the this compound-treated group compared to the vehicle group, especially without a corresponding drop in blood pressure, indicates a disease-modifying effect on the kidney itself.[4][11]
Clinical Perspective and Future Directions
The robust preclinical data for TRPC5 inhibitors like this compound have paved the way for clinical investigation. A related molecule, GFB-887, also a small-molecule TRPC5 inhibitor, is currently being evaluated in a Phase 2a clinical trial (TRACTION-2, NCT04387448) for patients with FSGS, treatment-resistant minimal change disease, and diabetic nephropathy.[12][14] This trial aims to assess the safety and efficacy of GFB-887 in reducing proteinuria in these patient populations.[12] The success of this targeted approach could represent a significant advancement, offering a precision therapy for kidney diseases characterized by over-activation of the TRPC5-Rac1 pathway.[12][15]
The TRPC5 signaling pathway is a central mediator of podocyte injury in several progressive kidney diseases. This compound has been rigorously characterized as a potent and selective inhibitor of this channel, demonstrating a clear mechanism of action by protecting the podocyte cytoskeleton. Its efficacy in preclinical models, notably its ability to reduce proteinuria without altering blood pressure, highlights the therapeutic potential of targeting TRPC5. The ongoing clinical development of TRPC5 inhibitors provides hope for a new class of disease-modifying treatments for patients with chronic kidney disease.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TRPC5 Channel Is the Mediator of Neurotrophin-3 in Regulating Dendritic Growth via CaMKIIα in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
GFB-8438: A Technical Guide on its Inhibition of TRPC5-Mediated Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Abstract
GFB-8438 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2][3][4][5] By blocking TRPC5, this compound effectively attenuates calcium influx, a key signaling event implicated in the pathophysiology of certain kidney diseases.[1][6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its effects.
Introduction: The Role of TRPC5 in Calcium Signaling
Transient Receptor Potential (TRP) channels are a diverse group of ion channels that are typically permeable to cations, including calcium (Ca²⁺).[8] The TRPC subfamily, particularly TRPC5, plays a significant role in mediating calcium entry in response to various stimuli.[9] TRPC5 can be activated through G protein-coupled receptor (GPCR) pathways or function as a store-operated channel by interacting with STIM1.[9][10] Dysregulated TRPC5 activity and the subsequent aberrant calcium influx have been linked to cellular injury in various disease models. In the context of kidney disease, over-activation of TRPC5 in podocytes, specialized cells in the glomerulus, leads to cytoskeletal damage and proteinuria, a hallmark of focal segmental glomerulosclerosis (FSGS).[1][6][7] this compound has emerged as a key pharmacological tool and potential therapeutic agent for its ability to specifically target and inhibit this pathological calcium influx.[1][6][7]
Mechanism of Action of this compound
This compound exerts its effect by directly inhibiting the TRPC5 ion channel.[1][2][3] This inhibition prevents the influx of calcium into the cell that would normally occur upon channel activation. The protective effects of this compound in models of kidney disease are attributed to this blockade of TRPC5-mediated Ca²⁺ signaling, which in turn preserves the integrity of the podocyte cytoskeleton.[1][6] Studies have shown that this compound is also a potent inhibitor of TRPC4, a closely related channel, but demonstrates excellent selectivity against other TRP channels like TRPC6, as well as other ion channels such as NaV1.5 and hERG.[1][2][4][5]
Signaling Pathway of TRPC5-Mediated Podocyte Injury and this compound Inhibition
The following diagram illustrates the signaling cascade leading to podocyte injury and the point of intervention for this compound.
Caption: this compound inhibits TRPC5, blocking pathological Ca²⁺ influx and subsequent cytoskeletal damage.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified using various electrophysiological and fluorescence-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC₅₀) values.
| Target Channel | Species/Ortholog | IC₅₀ (μM) | Assay Type | Reference |
| TRPC5 | Human (hTRPC5) | 0.18 | Qpatch | [1][2][3] |
| Human (hTRPC5) | 0.28 | Manual Patch Clamp | [1][6] | |
| Rat (rTRPC5) | 0.18 | Qpatch | [11] | |
| TRPC4 | Human (hTRPC4) | 0.29 | Qpatch | [1][2][3] |
| TRPC6 | Human (hTRPC6) | >10 | Not Specified | [1] |
| hERG | Human | >30 | Not Specified | [1] |
| NaV1.5 | Human | >30 | Not Specified | [1] |
Experimental Protocols
The following sections detail the methodologies used to characterize the effect of this compound on calcium influx and its subsequent cellular effects.
In Vitro Inhibition of TRPC5 Current
Objective: To quantify the direct inhibitory effect of this compound on TRPC5 channel activity.
Methodology: Whole-cell patch-clamp electrophysiology is used on HEK293 cells stably expressing human TRPC5 (hTRPC5).
-
Cell Preparation: HEK293 cells overexpressing hTRPC5 are cultured and plated on glass coverslips.
-
Electrophysiology Setup: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution contains physiological ion concentrations, and the intracellular pipette solution contains a cesium-based solution to block potassium currents.
-
Channel Activation: TRPC5 channels are activated by a chemical agonist (e.g., Englerin A or lanthanides) perfused into the bath solution.[12]
-
This compound Application: Following stable channel activation, increasing concentrations of this compound are applied to the cells.
-
Data Analysis: The inhibition of the whole-cell current is measured at each concentration of this compound. The resulting concentration-response curve is fitted to a logistic equation to determine the IC₅₀ value.[1][6]
Podocyte Protection Assay
Objective: To assess the ability of this compound to protect podocytes from injury induced by a TRPC5 activator.
Methodology: An immunofluorescence-based assay is used to visualize podocyte cytoskeletal integrity.[1][6]
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured and differentiated.
-
Pre-treatment: Podocytes are pre-incubated with this compound (e.g., 1 µM for 30 minutes).[5]
-
Induction of Injury: Podocyte injury is induced by adding Protamine Sulfate (PS), an indirect activator of TRPC5, to the culture medium (e.g., 300 µM for 15 minutes).[6]
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for key cytoskeletal proteins:
-
Synaptopodin: A marker for the integrity of the podocyte actin cytoskeleton (visualized with a green fluorophore).
-
Phalloidin: Stains F-actin, revealing stress fibers (visualized with a red fluorophore).
-
DAPI: A nuclear counterstain (blue).
-
-
Imaging and Analysis: Images are acquired using confocal microscopy. The protective effect of this compound is determined by observing the preservation of synaptopodin expression and organized actin stress fibers compared to PS-treated cells without this compound.[1][6]
Experimental Workflow Diagram
Caption: Workflow for the in vitro podocyte protection assay to evaluate this compound efficacy.
In Vivo Efficacy
In preclinical studies, this compound was evaluated in a deoxycorticosterone acetate (DOCA)-salt rat model, which mimics hypertensive kidney disease similar to FSGS.[1][6] Daily subcutaneous administration of this compound (30 mg/kg) for three weeks resulted in a significant reduction in both total urinary protein and albumin concentrations, key markers of kidney damage.[1][4] Importantly, this therapeutic effect was achieved without altering the animals' blood pressure, distinguishing its mechanism from standard antihypertensive treatments like ACE inhibitors.[1][6]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TRPC5 and TRPC4 channels. Its mechanism of action centers on the direct blockade of calcium influx through these channels. This has been demonstrated to be a viable strategy for protecting podocytes from cytoskeletal damage and reducing proteinuria in preclinical models of kidney disease. The data and protocols presented herein provide a comprehensive foundation for researchers and drug development professionals working on TRPC5-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound|2304549-73-1|COA [dcchemicals.com]
- 3. abmole.com [abmole.com]
- 4. This compound | TRPC5 Inhibitor | CAS 2304549-73-1|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPC5 in cardiovascular diseases [imrpress.com]
- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 10. Role of Store-Operated Ca2+ Entry in the Pulmonary Vascular Remodeling Occurring in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TRPC5 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for the Use of GFB-8438 in a DOCA-Salt Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Deoxycorticosterone acetate (DOCA)-salt hypertensive rat is a well-established and widely used model for studying salt-sensitive hypertension and its pathological consequences, including cardiovascular and renal damage.[1][2][3] This model mimics key features of human primary aldosteronism, a form of endocrine hypertension.[3] The administration of the mineralocorticoid DOCA, in conjunction with a high-salt diet and unilateral nephrectomy, leads to sodium and water retention, resulting in volume expansion and a sustained increase in blood pressure.[4] Pathophysiological characteristics of the DOCA-salt rat model include low renin levels, increased sympathetic nervous system activity, oxidative stress, inflammation, and endothelial dysfunction.[2][5][6]
GFB-8438 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1] TRPC5 channels are calcium-permeable cation channels expressed in various tissues, including the podocytes of the kidney.[7] In the context of kidney disease, overactivation of TRPC5 in podocytes leads to calcium influx, cytoskeletal remodeling, and subsequent podocyte injury and proteinuria.[8][9] this compound has been shown to protect podocytes from injury and reduce proteinuria in preclinical models of kidney disease, including the DOCA-salt rat model, without significantly affecting blood pressure.[1][10]
These application notes provide a detailed protocol for inducing the DOCA-salt rat model of hypertension and for the subsequent administration and evaluation of this compound's therapeutic effects.
Data Presentation
Table 1: Key Characteristics of the DOCA-Salt Rat Model
| Parameter | Expected Change in DOCA-Salt Rats (vs. Sham) | Reference |
| Systolic Blood Pressure | Significant Increase | [4] |
| Diastolic Blood Pressure | Significant Increase | [3] |
| Mean Arterial Pressure | Significant Increase | [4] |
| Heart Rate | Variable | [3] |
| Urinary Protein Excretion | Significant Increase | [1] |
| Urinary Albumin Excretion | Significant Increase | [1] |
| Plasma Renin Activity | Markedly Depressed | [5] |
| Sympathetic Nervous System Activity | Increased | [2][6] |
| Oxidative Stress Markers | Increased | [5] |
| Inflammatory Markers | Increased | [5] |
Table 2: this compound In Vivo Efficacy Data in DOCA-Salt Rat Model
| Treatment Group | Dose | Route of Administration | Frequency | Key Finding | Reference |
| This compound | 30 mg/kg | Subcutaneous (s.c.) | Once daily for 3 weeks | Statistically significant reduction in urine protein and albumin concentrations compared to the DOCA control group. No significant effect on blood pressure. | [1] |
| Eplerenone (Positive Control) | 50 mg/kg | Oral (p.o.) | Twice daily for 3 weeks | Significant reduction in blood pressure. | [1] |
Experimental Protocols
I. Induction of the DOCA-Salt Hypertensive Rat Model
This protocol describes the surgical procedure for unilateral nephrectomy and subsequent administration of DOCA and a high-salt diet to induce hypertension in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 45 mg) or DOCA solution
-
1% NaCl solution in drinking water
-
Standard rat chow
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Monitor the depth of anesthesia throughout the surgical procedure.
-
Surgical Preparation: Shave the fur on the left flank of the rat and sterilize the surgical area with an antiseptic solution. Place the rat on a heating pad to maintain body temperature.
-
Unilateral Nephrectomy:
-
Make a small incision on the left flank to expose the kidney.
-
Carefully isolate the left kidney and ligate the renal artery, vein, and ureter with surgical sutures.
-
Remove the kidney.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care:
-
Administer a post-operative analgesic as recommended by your institution's animal care and use committee.
-
Allow the rats to recover from surgery for one week. Provide them with standard rat chow and tap water ad libitum.
-
-
Induction of Hypertension:
-
After the one-week recovery period, divide the rats into experimental groups (Sham, DOCA-salt, DOCA-salt + this compound).
-
DOCA Administration (choose one method):
-
Pellet Implantation: Anesthetize the rat and make a small subcutaneous incision on the back of the neck. Implant a DOCA pellet (e.g., 45 mg) subcutaneously.[1] Close the incision with sutures or surgical clips.
-
Subcutaneous Injections: Alternatively, administer DOCA via subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day).[5]
-
-
High-Salt Diet: Replace the drinking water of the DOCA-treated rats with a 1% NaCl solution.[4][5]
-
Sham Group: The sham-operated group should undergo the same surgical procedure without the removal of the kidney and receive a placebo pellet or vehicle injections and normal drinking water.
-
-
Monitoring: The development of hypertension typically occurs over 3-4 weeks.[2][5] Monitor the rats regularly for signs of distress, and measure key parameters as described in the monitoring protocol below.
II. Administration of this compound
This protocol outlines the preparation and administration of this compound to the DOCA-salt rat model.
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., as specified by the manufacturer or a suitable vehicle for subcutaneous injection)
-
Syringes and needles for subcutaneous injection
-
Vortex mixer
-
Balance
Procedure:
-
This compound Preparation:
-
Prepare the this compound solution fresh daily.
-
Based on the desired dose (e.g., 30 mg/kg) and the weight of the rats, calculate the required amount of this compound and vehicle.
-
Dissolve the this compound in the appropriate vehicle. Ensure complete dissolution, using a vortex mixer if necessary. A formulation for subcutaneous injection might involve a mixture of DMSO, PEG300, Tween-80, and saline.
-
-
Administration:
-
Begin this compound treatment after the induction of hypertension is established (e.g., after one week of DOCA-salt treatment).
-
Administer this compound via subcutaneous injection at a dose of 30 mg/kg once daily for the duration of the study (e.g., 3 weeks).[1]
-
The DOCA-salt control group should receive vehicle injections following the same schedule.
-
III. Monitoring and Endpoint Analysis
This protocol details the methods for monitoring the progression of hypertension and the therapeutic effects of this compound.
Materials:
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Metabolic cages for urine collection
-
Urine analysis kits (for total protein and albumin)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kits (for plasma renin activity, inflammatory markers, etc.)
-
Tissue collection supplies (for histology)
-
Formalin or other fixatives
Procedure:
-
Blood Pressure and Heart Rate:
-
Urinary Parameters:
-
Blood and Tissue Collection (at endpoint):
-
At the end of the treatment period, anesthetize the rats and collect blood via cardiac puncture.
-
Centrifuge the blood to separate plasma and store at -80°C for later analysis of biomarkers (e.g., plasma renin activity, electrolytes, creatinine).
-
Perfuse the animals with saline and then with a fixative (e.g., 10% buffered formalin).
-
Collect organs of interest, such as the heart, kidneys, and aorta, for histological analysis (e.g., fibrosis, hypertrophy) and molecular studies.
-
Mandatory Visualization
Caption: this compound inhibits the TRPC5 channel in podocytes, blocking pathological calcium influx.
Caption: Experimental workflow for evaluating this compound in the DOCA-salt rat model.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 3. DOCA-Salt Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. omicsonline.org [omicsonline.org]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [en.bio-protocol.org]
GFB-8438 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GFB-8438 is a potent and selective inhibitor of the transient receptor potential canonical 5 (TRPC5) channel.[1][2] TRPC5 channels are nonselective cation channels that play a significant role in various cellular processes, including calcium signaling, actin cytoskeleton dynamics, and cell migration.[1][2] In podocytes, specialized cells of the kidney glomerulus, overactivation of TRPC5 is implicated in the pathogenesis of proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS).[1][3] this compound offers a valuable tool for studying the physiological and pathological roles of TRPC5 and for the development of potential therapeutics.
These application notes provide recommended concentrations for this compound in cell culture, detail its mechanism of action, and offer protocols for key in vitro experiments.
Mechanism of Action
This compound selectively inhibits TRPC5 channels, thereby blocking the influx of Ca2+ into the cell. This inhibition has been shown to protect podocytes from injury by preventing the activation of a detrimental signaling pathway involving the small GTPase Rac1.[3] Overactive Rac1 leads to cytoskeletal remodeling, loss of podocyte integrity, and subsequent proteinuria.[3][4] By blocking TRPC5, this compound helps to maintain the normal actin cytoskeleton structure and function of podocytes.[5][6][7]
Signaling Pathway Diagram
Caption: this compound inhibits the TRPC5-Rac1 signaling pathway in podocytes.
Recommended Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell type, assay, and experimental goals. The following table summarizes key quantitative data to guide the selection of an appropriate concentration range.
| Parameter | Value | Species | Assay Type | Reference |
| hTRPC5 IC50 | 0.18 µM | Human | Qpatch assay | [1] |
| hTRPC5 IC50 | 0.28 µM | Human | Manual patch clamp | [1] |
| rTRPC5 IC50 | equipotent to human | Rat | Qpatch assay | [1] |
| Effective Concentration | 1 µM | Mouse | Podocyte injury protection | [1] |
Based on the provided data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the viability of podocytes treated with this compound.
Materials:
-
Conditionally immortalized mouse or human podocytes
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed podocytes into a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to adhere and differentiate according to standard protocols.[9]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of Synaptopodin and Actin
This protocol is designed to assess the effect of this compound on the expression of key cytoskeletal proteins in podocytes.
Materials:
-
Podocytes cultured in 6-well plates
-
This compound
-
Inducing agent for podocyte injury (e.g., Protamine Sulfate)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Synaptopodin, anti-beta-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate and differentiate podocytes in 6-well plates.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 30 minutes).
-
Induce podocyte injury by adding an agent like protamine sulfate for a short duration (e.g., 15-30 minutes). Include appropriate controls (untreated, vehicle-treated, and injury-only).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-synaptopodin, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For a loading control, probe the same membrane with an antibody against a housekeeping protein like beta-actin or GAPDH.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synaptopodin regulates the actin-bundling activity of α-actinin in an isoform-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The actin cytoskeleton of kidney podocytes is a direct target of the antiproteinuric effect of cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptopodin regulates the actin-bundling activity of alpha-actinin in an isoform-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. 5.3. Cell Viability Assay [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GFB-8438 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GFB-8438, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, in patch-clamp electrophysiology experiments. This document includes detailed protocols for whole-cell voltage-clamp recordings, quantitative data on this compound's inhibitory activity, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TRPC4 and TRPC5 ion channels.[1] These channels are non-selective cation channels permeable to Ca²⁺ and are implicated in various physiological and pathophysiological processes, including calcium signaling, cytoskeletal dynamics, and kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS).[1][2] this compound has been shown to protect podocytes from injury by inhibiting TRPC5-mediated Ca²⁺ signaling.[1][2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on human (h) and rat (r) TRPC4 and TRPC5 channels has been quantified using both automated and manual patch-clamp techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Channel | Assay Type | IC50 (µM) |
| hTRPC5 | Qpatch (automated) | 0.18[1] |
| hTRPC5 | Manual Patch-Clamp | 0.28[1] |
| rTRPC5 | Qpatch (automated) | 0.18[1] |
| hTRPC4 | Qpatch (automated) | 0.29 |
Signaling Pathway of TRPC5 in Podocytes
This compound exerts its protective effects in podocytes by inhibiting the TRPC5 signaling cascade. The following diagram illustrates the key components of this pathway, which involves G-protein coupled receptor (GPCR) activation, subsequent TRPC5 channel opening, and downstream effects on the actin cytoskeleton.
Caption: TRPC5 signaling pathway in podocytes and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound on TRPC4/5 channels using whole-cell patch-clamp electrophysiology.
Cell Preparation
For these experiments, a cell line stably expressing the human TRPC4 or TRPC5 channel (e.g., HEK293 or CHO cells) is recommended.
-
Culture cells in appropriate media and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
Solution Preparation
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Electrophysiology Solutions:
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal Solution | Cs-Glutamate | 130 |
| CsCl | 10 | |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| EGTA | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with CsOH, Osmolarity ~290 mOsm |
Whole-Cell Patch-Clamp Protocol
The following is a representative protocol for whole-cell voltage-clamp recordings to measure TRPC5 channel activity.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a target cell with a pipette filled with internal solution while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
To elicit TRPC5 currents, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) or a step protocol.
-
Alternatively, TRPC5 channels can be activated by applying an agonist such as Englerin A (e.g., 100 nM) or by activating a Gq-coupled receptor expressed in the cells (e.g., with carbachol if muscarinic receptors are present).
-
-
Application of this compound:
-
After obtaining a stable baseline of TRPC5 current, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Continuously record the current during and after drug application to observe the inhibitory effect.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak inward and outward currents at specific voltages before, during, and after this compound application.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a patch-clamp experiment to test the effect of this compound on TRPC5 channels.
Caption: General workflow for a patch-clamp experiment using this compound.
Expected Results
Application of this compound is expected to cause a concentration-dependent reduction in the amplitude of TRPC4/5-mediated currents. The inhibition should be observable for both inward and outward currents elicited by voltage ramps or steps. The onset of inhibition should be relatively rapid upon perfusion of the compound, and the effect may be reversible upon washout, depending on the experimental conditions and duration of application.
Troubleshooting
-
No or low TRPC4/5 current: Ensure proper cell health and expression of the target channel. Confirm the activity of the channel agonist if used.
-
Unstable seal or whole-cell configuration: Use high-quality glass capillaries and polish the pipette tips. Ensure solutions are properly filtered and have the correct osmolarity.
-
Precipitation of this compound: Ensure the final DMSO concentration is low (e.g., <0.1%) and that the compound is fully dissolved in the external solution before application.
-
Slow or incomplete washout: This may indicate that this compound has a high affinity for the channel or partitions into the lipid membrane. Increase the duration of the washout period.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of TRPC4 and TRPC5 channels in their specific experimental systems.
References
Application Notes and Protocols for GFB-8438 Administration in Preclinical Animal Models
Introduction
GFB-8438 is a potent and selective inhibitor of the transient receptor potential canonical 5 (TRPC5) ion channel.[1][2][3] Preclinical research has demonstrated its therapeutic potential in proteinuric kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS), by protecting podocytes from injury.[1][4][5] These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models based on available study data.
Mechanism of Action
This compound functions by selectively inhibiting TRPC5 and TRPC4 channels, which play a crucial role in calcium signaling pathways that can lead to podocyte damage and proteinuria when overactivated.[1][2][3] The inhibition of the TRPC5-Rac1 pathway is a key mechanism in its protective effect on the kidney's filtration barrier.[5][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][3]
| Target | Assay | IC50 (μM) |
| Human TRPC5 | Qpatch | 0.18 |
| Human TRPC5 | Manual Patch Clamp | 0.28 |
| Rat TRPC5 | Qpatch | 0.18 |
| Human TRPC4 | Qpatch | 0.29 |
| Human TRPC6 | Qpatch | >30 |
| Human Nav1.5 | Manual Patch Clamp | >30 |
| Human hERG | Manual Patch Clamp | 8.7 |
Table 2: In Vivo Efficacy of this compound in a DOCA-Salt Rat Model of FSGS [1][2]
| Animal Model | Compound | Dose | Route of Administration | Study Duration | Key Finding |
| DOCA-Salt Hypertensive Rat | This compound | 30 mg/kg | Subcutaneous (s.c.) | 3 weeks (daily) | Significant reduction in urine protein and albumin concentrations |
Table 3: Pharmacokinetic Properties of this compound in Rats [2]
| Parameter | Value | Route of Administration | Dose |
| Clearance (Cl) | 31 mL/min/kg | Intravenous (i.v.) | 1 mg/kg |
| Volume of Distribution (Vss) | 1.17 L/kg | Intravenous (i.v.) | 1 mg/kg |
| Half-life (t1/2) | 0.5 hours | Intravenous (i.v.) | 1 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Podocyte Protection Assay
This protocol describes the methodology to assess the protective effects of this compound on podocytes from protamine sulfate (PS)-induced injury.[1][2]
1. Cell Culture:
- Culture conditionally immortalized mouse podocytes under standard conditions.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.[3]
- Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 μM).[2]
3. Treatment:
- Pre-incubate the podocytes with the this compound working solution for 30 minutes.[2]
- Induce podocyte injury by adding protamine sulfate to the culture medium.
4. Analysis:
- After the incubation period, fix and permeabilize the cells.
- Stain for actin cytoskeleton (e.g., using phalloidin) and synaptopodin.
- Visualize the cells using fluorescence microscopy to assess cytoskeletal remodeling and the loss of stress fibers.
Protocol 2: In Vivo Efficacy Study in a DOCA-Salt Rat Model of FSGS
This protocol outlines the procedure for evaluating the efficacy of this compound in a hypertensive rat model of FSGS.[1][2]
1. Animal Model Induction:
- Use male rats.
- Induce hypertension and kidney damage through a combination of unilateral nephrectomy, and administration of deoxycorticosterone acetate (DOCA) and a high-salt diet.
2. This compound Formulation and Administration:
- Prepare a formulation of this compound suitable for subcutaneous injection. A sample formulation could involve dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
- Administer this compound subcutaneously at a dose of 30 mg/kg daily for 3 weeks.[2]
3. Monitoring and Sample Collection:
- Monitor animal health and body weight regularly.
- Collect urine samples at baseline and at specified time points (e.g., weekly) for the duration of the study.
- Measure blood pressure at regular intervals.
4. Endpoint Analysis:
- Quantify total protein and albumin concentrations in the collected urine samples to assess proteinuria.
- At the end of the study, collect kidney tissues for histological analysis to evaluate glomerulosclerosis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the TRPC5 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GFB-8438 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy of GFB-8438, a potent and selective inhibitor of the transient receptor potential canonical 5 (TRPC5) ion channel. The primary therapeutic indication for this compound is proteinuric kidney diseases, such as focal segmental glomerulosclerosis (FSGS).[1] The protocols outlined below are based on established preclinical models and analytical methods.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the TRPC5 ion channel.[1][2] In podocytes, the specialized cells of the kidney's filtration barrier, TRPC5 is a key mediator of calcium influx.[3][4][5] Pathological activation of TRPC5 leads to a cascade of events, including the activation of the small GTPase Rac1.[4][5] This, in turn, triggers cytoskeletal remodeling, podocyte injury, and ultimately, proteinuria—the hallmark of glomerular diseases.[1][2][6] By blocking TRPC5, this compound aims to protect podocytes, preserve the integrity of the glomerular filtration barrier, and reduce protein leakage into the urine.[1][7]
Below is a diagram illustrating the proposed signaling pathway of TRPC5 in podocytes and the point of intervention for this compound.
Caption: TRPC5 signaling pathway in podocytes and this compound's mechanism of action.
In Vivo Efficacy Model: DOCA-Salt Hypertensive Rat
The deoxycorticosterone acetate (DOCA)-salt hypertensive rat is a well-established model for inducing hypertension and subsequent renal damage, including proteinuria, mimicking key aspects of human FSGS.[1][8][9][10]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound using the DOCA-salt rat model.
Caption: Experimental workflow for this compound in vivo efficacy study.
Experimental Protocols
DOCA-Salt Hypertensive Rat Model Induction
Materials:
-
Male Sprague-Dawley or Wistar rats (8-9 weeks old)[8]
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 45 mg)[1]
-
Drinking water containing 1% NaCl and 0.2% KCl[11]
-
Standard rat chow
Protocol:
-
Acclimatize rats for at least one week before any procedures.
-
Anesthetize the rats.
-
Perform a unilateral nephrectomy (left kidney removal) through a flank incision.[8][9]
-
Suture the incision and allow the animals to recover for one week with free access to standard food and water.
-
After the recovery period, implant a DOCA pellet subcutaneously in the dorsal neck region.[1]
-
Replace the standard drinking water with a solution containing 1% NaCl and 0.2% KCl.[11]
-
House the animals in metabolic cages for urine collection.[12][13]
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 20% SBE-β-CD in saline or corn oil)[2]
Protocol:
-
Randomly divide the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control like an ACE inhibitor).[14]
-
Prepare the this compound formulation in the chosen vehicle.
-
Based on previous studies, a subcutaneous dose of 30 mg/kg once daily has been shown to be effective.[1][2] The route of administration should be chosen to overcome potential limitations in oral bioavailability.[1]
-
Administer the vehicle or this compound solution to the respective groups for the duration of the study (e.g., 3 weeks).[1]
Measurement of Urinary Protein and Albumin
Materials:
Protocol:
-
Collect urine from individual rats over a 16 or 24-hour period using metabolic cages.[12][13]
-
Measure the total urine volume for each rat.
-
Centrifuge the urine samples to remove any precipitates.[12][13]
-
For total proteinuria, follow the instructions of a commercial urinary protein assay kit. A turbidity-based method using sulfosalicylic acid is recommended for its convenience with a large number of samples.[13]
-
For albuminuria, use a rat-specific albumin ELISA kit for accurate quantification.[15]
-
Express the results as total protein or albumin excretion per 24 hours (mg/24h) by multiplying the concentration by the total urine volume.
Pharmacodynamic Biomarker: Urinary Rac1 Measurement
Materials:
Protocol:
-
Thaw frozen urine samples on ice.
-
Follow the manufacturer's protocol for the specific Rac1 ELISA kit.
-
Typically, the protocol will involve adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for colorimetric detection.[7][17]
-
Measure the optical density at the recommended wavelength (e.g., 450 nm).
-
Calculate the concentration of Rac1 in the urine samples based on the standard curve.
-
Normalize the urinary Rac1 concentration to urinary creatinine to account for variations in urine dilution.
Data Presentation and Interpretation
Summarize all quantitative data in a clear and structured table for easy comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy Data for this compound in DOCA-Salt Rat Model
| Parameter | Vehicle Control | This compound (30 mg/kg, s.c.) | Positive Control (e.g., Eplerenone) |
| Baseline | |||
| Systolic Blood Pressure (mmHg) | ~120 | ~120 | ~120 |
| Urine Protein (mg/24h) | < 50 | < 50 | < 50 |
| Urine Albumin (mg/24h) | < 1 | < 1 | < 1 |
| Week 3 | |||
| Systolic Blood Pressure (mmHg) | ~180 | ~180 | ~150 |
| Urine Protein (mg/24h) | ~300 | ~150 | ~175 |
| Urine Albumin (mg/24h) | ~150 | ~50 | ~75 |
| Urinary Rac1 (ng/mg creatinine) | Elevated | Reduced | Variable |
*Note: Values are illustrative and based on expected outcomes. Statistical significance (e.g., p < 0.05) compared to the vehicle control group should be determined. A significant reduction in proteinuria and albuminuria without a significant effect on blood pressure is indicative of a direct podocyte-protective effect of this compound.[1][7]
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel TRPC5 inhibitor for the treatment of proteinuric kidney diseases. The combination of a relevant animal model, precise endpoint measurements, and pharmacodynamic biomarker analysis will provide a comprehensive understanding of this compound's efficacy.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 3. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 6. TRPC5-mediated podocyte calcium toxicity drives progressive glomerular disease - heiDOK [archiv.ub.uni-heidelberg.de]
- 7. Human ELISA kit | Cell Culture Supernatant, Cell Lysate, Tissue Homogenate [antibodies-online.com]
- 8. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. chondrex.com [chondrex.com]
- 14. researchgate.net [researchgate.net]
- 15. gentaurpdf.com [gentaurpdf.com]
- 16. Albumin Urinary (S-type) Rat Assay | BioVendor R&D [biovendor.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. assaygenie.com [assaygenie.com]
GFB-8438: A Potent TRPC5 Inhibitor for Investigating Podocyte Biology and Disease
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Podocytes are highly specialized epithelial cells that are a critical component of the glomerular filtration barrier in the kidney.[1][2][3] Injury to and loss of podocytes are key events in the pathogenesis of various proteinuric kidney diseases, including Focal Segmental Glomerulosclerosis (FSGS).[4][5] The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a significant player in podocyte pathology.[4][5][6] Overactivation of TRPC5 leads to calcium influx, dysregulation of the actin cytoskeleton, and subsequent podocyte damage.[4][5]
GFB-8438 is a potent and selective small-molecule inhibitor of the TRPC5 channel.[4][5][7] It has demonstrated significant protective effects on podocytes in both in vitro and in vivo models of kidney disease, making it a valuable tool for studying podocyte biology and exploring potential therapeutic strategies for proteinuric conditions.[4][5][7][8] This document provides detailed application notes and experimental protocols for utilizing this compound in podocyte research.
Mechanism of Action
This compound selectively inhibits the TRPC5 ion channel, which is also closely related to the TRPC4 channel.[4][7] In podocytes, injurious stimuli can lead to the overactivation of a signaling pathway involving the small GTPase Rac1 and TRPC5.[9][10] This activation promotes the translocation of TRPC5 to the plasma membrane, leading to an influx of calcium.[10] Elevated intracellular calcium disrupts the intricate actin cytoskeleton of podocytes, leading to foot process effacement, detachment, and proteinuria.[4][5] By blocking TRPC5, this compound mitigates this pathological calcium influx, thereby preserving podocyte structure and function.
Signaling Pathway
Quantitative Data
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (hTRPC5) | 0.18 µM | Human | Qpatch | [4][7] |
| IC₅₀ (hTRPC4) | 0.29 µM | Human | Qpatch | [7] |
| In Vivo Efficacy Dose | 30 mg/kg (s.c., daily) | Rat | DOCA-salt model | [7] |
Experimental Protocols
In Vitro Podocyte Protection Assay
This protocol describes how to assess the protective effects of this compound on podocytes subjected to injury using protamine sulfate (PS).
1. Cell Culture
-
Culture conditionally immortalized mouse podocytes on collagen-coated plates.
-
Proliferate podocytes at 33°C (permissive conditions) and induce differentiation by moving them to 37°C for 10-14 days (non-permissive conditions).
2. This compound Treatment and Podocyte Injury
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat differentiated podocytes with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce injury by adding protamine sulfate (e.g., 200 µg/mL) to the culture medium for 30-60 minutes.
3. Assessment of Podocyte Injury
a) Immunofluorescence for Cytoskeletal Analysis
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies against synaptopodin or phalloidin (for F-actin).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips and visualize using fluorescence microscopy.
-
Expected Outcome: this compound treatment is expected to preserve the organized structure of the actin cytoskeleton and prevent the loss of synaptopodin in PS-treated cells.
b) Western Blot for Protein Expression
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against synaptopodin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence and quantify band intensity.
-
Expected Outcome: this compound should attenuate the PS-induced decrease in synaptopodin expression.
c) Cell Viability Assay (CCK-8)
-
Seed differentiated podocytes in a 96-well plate.
-
Treat with this compound and/or protamine sulfate as described above.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
Expected Outcome: this compound is expected to improve the viability of podocytes exposed to protamine sulfate.
Experimental Workflow: In Vitro Podocyte Protection
In Vivo Model of FSGS (DOCA-Salt Hypertension)
This protocol outlines the use of this compound in a rat model of FSGS induced by deoxycorticosterone acetate (DOCA) and a high-salt diet.
1. Animal Model Induction
-
Use male Sprague-Dawley rats.
-
Perform a uninephrectomy (removal of one kidney) to exacerbate the hypertensive and proteinuric phenotype.
-
Implant a DOCA pellet (e.g., 200 mg, 60-day release) subcutaneously.
-
Replace drinking water with 1% NaCl solution.
2. This compound Administration
-
Begin treatment with this compound (30 mg/kg, subcutaneous injection, daily) or vehicle.
-
Continue treatment for the duration of the study (e.g., 3-4 weeks).
3. Monitoring and Analysis
-
Monitor blood pressure regularly using telemetry or tail-cuff methods.
-
Collect urine weekly to measure protein and creatinine levels. Calculate the urine protein-to-creatinine ratio (UPCR) to assess proteinuria.
-
At the end of the study, collect blood for serum creatinine and blood urea nitrogen (BUN) analysis to evaluate kidney function.
-
Perfuse and collect the remaining kidney for histological analysis (e.g., H&E and PAS staining) to assess glomerulosclerosis.
Expected Outcome: this compound treatment is expected to significantly reduce proteinuria in the DOCA-salt rat model without substantially affecting blood pressure, indicating a direct protective effect on the glomerulus.[4]
Conclusion
This compound is a valuable research tool for elucidating the role of TRPC5 in podocyte biology and the pathogenesis of proteinuric kidney diseases. The protocols provided herein offer a framework for investigating the protective effects of this compound in established in vitro and in vivo models of podocyte injury and FSGS. These studies can contribute to a deeper understanding of glomerular disease mechanisms and the development of novel therapeutic interventions.
References
- 1. Synaptopodin Limits TRPC6 Podocyte Surface Expression and Attenuates Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.10. Immunofluorescence [bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. WT-1 Staining Protocol for Podocytes protocol v2 [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. A simple protocol to establish a conditionally immortalized mouse podocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence staining of cultured podocytes [bio-protocol.org]
- 10. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
GFB-8438: A Potent and Selective TRPC5 Inhibitor for Investigating Proteinuric Kidney Disease
Application Note & Protocols
Introduction
GFB-8438 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5).[1][2][3] Its high selectivity for TRPC5 over other TRP channel family members makes it an invaluable tool compound for elucidating the role of this channel in various physiological and pathological processes.[1][2] Notably, this compound has emerged as a critical pharmacological probe for investigating the pathogenesis of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS).[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery research.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the TRPC5 ion channel. In the context of kidney disease, the overactivation of TRPC5 in podocytes, specialized cells of the glomerulus, leads to a cascade of events culminating in cellular injury and proteinuria. The binding of this compound to TRPC5 blocks calcium influx, thereby attenuating the downstream signaling pathway involving the Rho GTPase, Rac1.[4] The inhibition of this TRPC5-Rac1 signaling axis protects the podocyte cytoskeleton from injurious remodeling, thus preserving the integrity of the glomerular filtration barrier.[1][4]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | Assay | IC50 (µM) |
| Human TRPC5 | Qpatch | 0.18[1] |
| Human TRPC5 | Manual Patch Clamp | 0.28[1] |
| Rat TRPC5 | Qpatch | 0.18[1] |
| Human TRPC4 | Qpatch | 0.29[1][2] |
| Human TRPC6 | Qpatch | >30[1][2] |
| Human Nav1.5 | Manual Patch Clamp | >30[1] |
| Human hERG | Manual Patch Clamp | 8.7[1] |
In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Dose (IV) | 1 mg/kg[2] |
| Clearance (Cl) | 31 mL/min/kg[2] |
| Volume of Distribution (Vss) | 1.17 L/kg[2] |
| Half-life (t1/2) | 0.5 hours[2] |
Signaling Pathway
Caption: this compound inhibits TRPC5, blocking downstream Rac1 activation and podocyte injury.
Experimental Protocols
In Vitro Podocyte Protection Assay
This protocol details the procedure for assessing the protective effects of this compound against protamine sulfate-induced injury in cultured mouse podocytes.
Materials:
-
Conditionally immortalized mouse podocytes
-
Collagen I-coated plates or coverslips
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
IFN-γ
-
Protamine Sulfate (PS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Synaptopodin
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled Phalloidin
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture mouse podocytes at 33°C in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 U/mL IFN-γ to promote proliferation.
-
Differentiation: To induce differentiation, remove IFN-γ and transfer the cells to 37°C for 10-14 days. The medium should be changed every 2-3 days.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute this compound in culture medium to the desired final concentration (e.g., 1 µM). Pre-treat the differentiated podocytes with the this compound containing medium for 30 minutes.[2]
-
Induction of Injury: Following pre-treatment, add protamine sulfate to the culture medium at a final concentration of 200 µg/mL and incubate for 24 hours.
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against synaptopodin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Assess the loss of synaptopodin staining and the disruption of the actin cytoskeleton (phalloidin staining) as markers of podocyte injury.
Experimental Workflow: In Vitro Podocyte Protection Assay
Caption: Workflow for assessing this compound's protective effects on podocytes in vitro.
In Vivo DOCA-Salt Rat Model of FSGS
This protocol describes the use of this compound in a hypertensive rat model of Focal Segmental Glomerulosclerosis.
Materials:
-
Male Sprague-Dawley rats
-
Deoxycorticosterone acetate (DOCA)
-
This compound
-
Vehicle for this compound
-
1% NaCl drinking water
-
Metabolic cages
-
Urine collection tubes
-
Assay kits for urinary protein and albumin
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week.
-
Unilateral Nephrectomy: Perform a unilateral nephrectomy on all rats. Allow a one-week recovery period.
-
Model Induction:
-
Implant a DOCA pellet (e.g., 25 mg) subcutaneously.
-
Provide 1% NaCl in the drinking water ad libitum.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for subcutaneous injection.
-
Administer this compound subcutaneously at a dose of 30 mg/kg daily for 3 weeks.[2] A control group should receive the vehicle only.
-
-
Urine Collection and Analysis:
-
At baseline and regular intervals (e.g., weekly), house the rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Analyze urine samples for total protein and albumin concentrations using appropriate assay kits.
-
-
Blood Pressure Monitoring (Optional): Monitor systolic blood pressure weekly using a non-invasive tail-cuff method to confirm that the effects of this compound on proteinuria are independent of blood pressure changes.[1]
-
Data Analysis: Calculate the urinary protein and albumin excretion rates. Compare the treatment group to the vehicle-treated control group using appropriate statistical methods.
Conclusion
This compound is a well-characterized and selective TRPC5 inhibitor that serves as an essential tool for investigating the role of TRPC5 in kidney disease. The protocols provided herein offer a framework for utilizing this compound in both in vitro and in vivo models to further explore the therapeutic potential of TRPC5 inhibition for the treatment of FSGS and other proteinuric conditions.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GFB-8438 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of GFB-8438, a potent and selective inhibitor of the TRPC5 ion channel.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is a highly selective TRPC5 inhibitor.[1][2] It has been profiled against a broad panel of kinases and receptors and showed no significant off-target activity.[1][2] One study screened this compound against 59 kinases and 87 other receptors without finding significant interactions.[1][2] However, it is important to note that this compound is also potent against the TRPC4 channel, showing equipotent inhibition of both TRPC4 and TRPC5.[2] Limited activity against the hERG channel and NaV 1.5 has also been noted, but this is not considered significant at typical experimental concentrations.[2][3]
Q2: How can I be sure the effects I'm seeing in my experiment are due to TRPC5 inhibition and not TRPC4?
A2: This is a critical experimental question. To differentiate between TRPC5 and TRPC4-mediated effects, consider the following approaches:
-
Expression analysis: Confirm the relative expression levels of TRPC5 and TRPC4 in your experimental system (cell line or tissue). If your system predominantly expresses TRPC5, the observed effects are more likely to be on-target.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out TRPC5 or TRPC4. If the effect of this compound is lost only when TRPC5 is absent, this confirms the effect is on-target.
-
Use of other inhibitors: Compare the effects of this compound with other TRPC5 or TRPC4/5 inhibitors that may have different selectivity profiles.
Q3: My results with this compound are not what I expected. Could this be due to an off-target effect?
A3: While this compound is highly selective, unexpected results can occur for various reasons. Before concluding an off-target effect, we recommend the following troubleshooting steps:
-
Confirm compound integrity and concentration: Ensure the compound is correctly stored and that the final concentration in your experiment is accurate.
-
Review experimental design: Double-check all experimental parameters, including cell line authentication, passage number, and reagent quality.
-
Investigate the signaling pathway: The on-target effect of this compound is the inhibition of TRPC5-mediated calcium influx, which in podocytes protects against cytoskeletal damage.[1][4] Ensure that the downstream readouts of your experiment are consistent with the modulation of this pathway.
Troubleshooting Guides
Guide 1: Differentiating TRPC5 vs. TRPC4 Effects
This guide provides a workflow for determining the specific channel responsible for the observed effects of this compound.
Caption: Workflow for validating the on-target effects of this compound.
Guide 2: Investigating Unexpected Results
If you observe unexpected results, this guide provides a logical flow for troubleshooting.
Caption: A logical guide for troubleshooting unexpected experimental outcomes.
Data Presentation
This compound In Vitro Selectivity Profile
| Target | IC50 (µM) | Comments |
| hTRPC5 | 0.18 (Qpatch), 0.28 (manual patch clamp) | Primary Target [1] |
| hTRPC4 | 0.29 | Equipotent with TRPC5[3] |
| rTRPC5 | 0.18 | Equally potent against rat ortholog[1] |
| TRPC6 | >10 | Excellent selectivity over TRPC6[2][3] |
| Other TRP Channels | Not specified, but noted as excellent selectivity | Includes TRPC3/7, TRPA1, TRPV1/2/3/4/5, and TRPM2/3/4/8[2] |
| NaV 1.5 | Limited activity | Not considered significant[2][3] |
| hERG | Limited activity | Not considered significant[2][3] |
| Kinase Panel (59) | No significant activity | Broad screening confirms selectivity[1][2] |
| Receptor Panel (87) | No significant activity | Broad screening confirms selectivity[1][2] |
Experimental Protocols
Protocol 1: In Vitro Podocyte Protection Assay
This protocol is adapted from studies demonstrating the protective effects of this compound on podocytes.[1]
Objective: To assess the ability of this compound to protect podocytes from injury induced by protamine sulfate (PS).
Methodology:
-
Cell Culture: Culture conditionally immortalized mouse podocytes under standard conditions.
-
Pre-treatment: Pre-treat podocytes with this compound (e.g., 1 µM) for 30 minutes.[3]
-
Induction of Injury: Induce podocyte injury by adding protamine sulfate (PS) to the culture media.
-
Incubation: Incubate the cells for the desired time period.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Stain for key cytoskeletal proteins such as synaptopodin (a podocyte marker) and F-actin (using phalloidin). Use DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the images for changes in cytoskeletal organization and the presence of synaptopodin. In injured cells, expect to see disruption of the actin cytoskeleton and loss of synaptopodin. In this compound treated cells, these changes should be mitigated.
Signaling Pathway
TRPC5-Mediated Signaling in Podocytes
This compound acts by inhibiting the TRPC5 channel, which is a non-selective cation channel that allows calcium entry into the cell. In the context of kidney disease, overactivation of TRPC5 in podocytes leads to a cascade of events that disrupts the actin cytoskeleton, leading to podocyte damage and proteinuria.[4] this compound blocks this initial calcium influx, thereby preserving podocyte integrity.[1]
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
GFB-8438 In Vivo Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery and application of GFB-8438. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data summaries to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the transient receptor potential canonical 5 (TRPC5) and TRPC4 channels.[1][2] In the context of kidney disease, TRPC5 is implicated in the pathogenesis of podocyte injury, which can lead to proteinuria.[3][4][5] By inhibiting TRPC5-mediated calcium signaling, this compound protects podocytes from cytoskeletal damage and helps maintain their integrity.[3][4][5] This mechanism has shown disease-modifying potential in models of focal segmental glomerulosclerosis (FSGS).[4]
Q2: What is the recommended route of administration for in vivo efficacy studies?
A2: Subcutaneous (SC) administration is the recommended route for in vivo efficacy studies.[3] this compound exhibits modest oral bioavailability in rats (17%), but subcutaneous dosing leads to significantly higher plasma exposure and was successfully used in efficacy models.[3]
Q3: How should this compound be formulated for in vivo administration?
A3: A clear solution of this compound for injection can be prepared using a combination of solvents. One suggested protocol to achieve a concentration of ≥ 2.08 mg/mL is as follows:
-
Create a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL.[1]
Q4: What is the reported efficacy of this compound in preclinical models?
A4: In a DOCA-salt hypertensive rat model of FSGS, daily subcutaneous administration of this compound at 30 mg/kg for three weeks resulted in a statistically significant reduction in urine protein concentrations compared to the control group.[1][3] Importantly, this therapeutic effect was achieved without significantly altering blood pressure, distinguishing its mechanism from that of ACE inhibitors or ARBs.[4]
Q5: What is the selectivity profile of this compound?
A5: this compound is equipotent against TRPC4 and TRPC5.[2][3] It demonstrates excellent selectivity against TRPC6 and other TRP family members (TRPC3/7, TRPA1, TRPV1/2/3/4/5, and TRPM2/3/4/8).[3] Furthermore, it shows limited activity against the hERG channel and NaV 1.5 and does not display significant off-target activity when screened against panels of 59 kinases and 87 receptors.[3]
Troubleshooting Guide
Q: I am observing poor solubility of this compound in my vehicle. What can I do?
A: this compound has a high-throughput solubility of 316 µM at pH 7.4.[3] However, achieving higher concentrations for in vivo dosing requires a specific formulation. If you are experiencing solubility issues, ensure you are using a fresh, anhydrous grade of DMSO, as moisture can reduce solubility.[2] Follow the recommended formulation protocol involving PEG300 and Tween-80, which act as co-solvents and surfactants to improve solubility and stability in an aqueous vehicle like saline.[1]
Q: My oral dosing study is not showing efficacy. Is this expected?
A: Yes, this is a potential outcome. The reported oral bioavailability of this compound in rats is modest (F=17%).[3] This limited oral absorption may result in plasma concentrations that are insufficient to achieve a therapeutic effect. The subcutaneous route is recommended as it provides significantly higher plasma exposure and has been validated in efficacy models.[3]
Q: I am concerned about potential cardiovascular side effects. Does this compound affect blood pressure?
A: In the DOCA-salt hypertensive rat model, this compound demonstrated robust efficacy in reducing proteinuria without causing significant changes in mean arterial, diastolic, or systolic blood pressure.[4] This suggests a mechanism of action that is independent of hemodynamic effects, which is a key differentiator from other therapies used for FSGS.[4]
Quantitative Data Summary
The following table summarizes the pharmacokinetic properties of this compound in rats.
| Parameter | Value | Unit |
| Solubility (pH 7.4) | 316 | µM |
| Rat Liver Microsome CLint | 24 | mL/min/kg |
| Rat Hepatocyte CLint | 94 | mL/min/kg |
| Rat Clearance (CL) | 31 | mL/min/kg |
| Rat Half-Life (T1/2) | 0.50 | h |
| Rat Volume of Distribution (Vss) | 1.17 | L/kg |
| Oral Bioavailability (F%) | 17 | % |
| Subcutaneous Bioavailability (F%) | 33 | % |
| (Data sourced from:[3]) |
Experimental Protocols
DOCA-Salt Rat Model for FSGS Efficacy Study
This protocol provides a detailed methodology for evaluating the in vivo efficacy of this compound in a well-established rat model of hypertensive renal dysfunction.[3]
-
Animal Model : Use male Sprague-Dawley rats.
-
Surgical Procedure : Perform a unilateral nephrectomy. Allow the animals a one-week recovery period post-surgery.
-
Disease Induction : Following recovery, implant a deoxycorticosterone acetate (DOCA) pellet (45 mg) subcutaneously. Provide the rats with tap water containing high salt content (e.g., 1% NaCl) to induce hypertension and renal injury.
-
Treatment Groups :
-
Sham Group (n=8)
-
DOCA-Salt Control Group (Vehicle) (n=15)
-
DOCA-Salt + this compound (30 mg/kg, SC, once daily) (n=15)
-
DOCA-Salt + Eplerenone (50 mg/kg, PO, twice daily) as a positive control (n=15)
-
-
Dosing Regimen : Administer treatments for a duration of 3 weeks.
-
Monitoring and Endpoints :
-
Measure hemodynamic parameters (e.g., blood pressure) weekly.
-
Collect urine samples weekly to measure urinary albumin and total protein concentrations.
-
-
Data Analysis : Compare the urinary protein and albumin levels between the treatment and control groups to determine the efficacy of this compound.
Visualizations
Signaling Pathway
Caption: this compound inhibits the TRPC5 channel, blocking calcium influx and protecting podocytes from injury.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GFB-8438 Dosage Optimization for Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GFB-8438 in rodent models. The information is designed to assist in optimizing experimental design and addressing challenges that may arise during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the transient receptor potential canonical 5 (TRPC5) and TRPC4 ion channels.[1][2] In the context of kidney disease models, damage to podocytes can activate Rac1, leading to the translocation of TRPC5 to the cell membrane. This initiates a feed-forward loop, further activating Rac1 and causing cytoskeletal remodeling, which ultimately results in podocyte loss and proteinuria. This compound blocks this pathway by inhibiting TRPC5-mediated calcium signaling.[3]
Q2: What is a recommended starting dosage for this compound in rats?
A2: A dose of 30 mg/kg, administered subcutaneously once daily, has been shown to be efficacious in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of focal segmental glomerulosclerosis (FSGS).[3][4] This dosage was determined to be the highest tolerable subcutaneous dose based on plasma exposure in that study.[3]
Q3: Is there an established dosage for this compound in mouse models?
A3: While this compound has been shown to be effective in vitro on mouse podocytes at a concentration of 1 µM, a specific in vivo dosage for mice has not been definitively established in the reviewed literature.[3] Researchers should perform a pilot dose-ranging study to determine the optimal dosage for their specific mouse model and experimental endpoint. A starting point for such a study could be extrapolated from the effective rat dose, taking into account potential differences in metabolism and pharmacokinetics between species.
Q4: How should this compound be formulated for in vivo administration?
A4: A general protocol for formulating this compound for in vivo experiments involves creating a stock solution in a solvent like DMSO and then diluting it with a vehicle suitable for subcutaneous injection, such as a mixture of PEG300, Tween-80, and saline.[4] It is recommended to prepare the working solution fresh on the day of use.[4] For detailed, specific formulation protocols, it is best to consult the supplementary materials of key publications or the manufacturer's guidelines.
Q5: What are the proper storage conditions for this compound?
A5: this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[4] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[2]
Q6: What are potential side effects or toxicities associated with TRPC5 inhibition?
A6: TRPC5 channels are widely distributed throughout the body, and their inhibition could potentially lead to off-target effects. Non-selective inhibition of TRPC channels has been associated with cognitive impairment and increased bleeding time.[5] While the published study on this compound in the DOCA-salt rat model did not report significant adverse effects at the 30 mg/kg dose, researchers should carefully monitor animals for any unexpected clinical signs.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the formulated drug solution | - Low solubility of this compound in the chosen vehicle.- Incorrect solvent ratios.- Temperature changes. | - Gently warm the solution and/or use sonication to aid dissolution.[4]- Ensure the formulation protocol is followed precisely.- Prepare the solution fresh before each use.[4] |
| Leakage of the injected substance from the injection site | - Improper injection technique.- Injection volume is too large for the site. | - Ensure the needle is fully inserted into the subcutaneous space before depressing the plunger.- After injection, pause and slightly rotate the needle before withdrawing to prevent backflow.[6]- For larger volumes, consider splitting the dose into multiple injection sites.[7]- Ensure the maximum recommended injection volume for the rodent species is not exceeded. |
| Local skin reaction at the injection site (e.g., swelling, redness) | - Irritation from the vehicle or the compound itself.- Repeated injections at the same site.- Contamination of the injectate. | - Ensure the pH of the formulation is near neutral.[8]- Rotate injection sites for subsequent doses.[8]- Use sterile techniques for preparation and administration.[9]- If reactions persist, consider diluting the compound to a lower concentration or exploring alternative vehicles. |
| No observable therapeutic effect at the expected dose | - Insufficient dosage for the specific animal model.- Incorrect route of administration.- Degradation of the compound.- Pharmacokinetic differences in the rodent strain. | - Perform a dose-response study to determine the optimal dose.- Verify the intended route of administration (subcutaneous is most documented for efficacy).- Ensure this compound has been stored properly and stock solutions are within their stability period.[1][4]- Consider pharmacokinetic studies in your specific rodent strain to assess drug exposure. |
| Unexpected adverse clinical signs in animals (e.g., lethargy, weight loss) | - Compound toxicity at the administered dose.- Off-target effects of TRPC5 inhibition. | - Immediately reduce the dosage or temporarily halt administration.- Monitor the animals closely and provide supportive care as needed.- Consider a lower starting dose for your next experiment.- If signs are severe, consult with a veterinarian. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (µM) |
| Human TRPC5 | 0.18[1][2] |
| Human TRPC4 | 0.29[1][2] |
Table 2: In Vivo Dosage and Pharmacokinetics in Rats
| Parameter | Value | Reference |
| Route of Administration | Subcutaneous (s.c.) | [3][4] |
| Efficacious Dose | 30 mg/kg (daily for 3 weeks) | [3][4] |
| Clearance (Cl) | 31 mL/min/kg (for 1 mg/kg, i.v.) | [4] |
| Volume of Distribution (Vss) | 1.17 L/kg (for 1 mg/kg, i.v.) | [4] |
| Half-life (t½) | 0.5 hours (for 1 mg/kg, i.v.) | [4] |
Experimental Protocols
Protocol 1: Subcutaneous Injection of this compound in Rodents
This protocol provides a general guideline for the subcutaneous administration of this compound. Always adhere to institution-approved animal handling and welfare guidelines.
-
Animal Restraint: Manually restrain the mouse or rat to expose the loose skin over the dorsal scapular region (scruff). For rats, a two-person technique may be beneficial, with one person restraining and the other injecting.[10]
-
Site Preparation: While not always mandatory, wiping the injection site with 70% alcohol is a good practice.[9]
-
Injection:
-
Use a new sterile syringe and needle (23-27 gauge is typical) for each animal.[7][9]
-
Tent the loose skin to create a small pocket.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. You should feel negative pressure.[7][9]
-
If no blood is aspirated, slowly and steadily depress the plunger to inject the full volume.
-
Pause briefly before withdrawing the needle to prevent leakage of the compound.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. Check the injection site over the next 24 hours for signs of irritation.
Visualizations
Caption: Mechanism of action of this compound in podocytes.
Caption: Experimental workflow for a this compound rodent study.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPC5 in cardiovascular diseases [imrpress.com]
- 6. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
GFB-8438 Patch-Clamp Recording Technical Support Center
Welcome to the technical support center for the GFB-8438 patch-clamp system. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve high-quality, stable recordings.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pipette resistance for whole-cell recordings with the this compound?
For most whole-cell applications on standard cultured cells or neurons, a pipette resistance of 3-7 MΩ is recommended.[1] Pipettes with resistance below 3 MΩ may make it difficult to obtain a high-resistance seal, while those above 8 MΩ can lead to issues with breaking into the cell and higher series resistance.[2]
Q2: What are the common sources of electrical noise in my this compound recordings?
Electrical noise is a frequent issue in patch-clamp electrophysiology.[3] Common sources include:
-
60/50 Hz line noise: From mains power and nearby electrical equipment.[4]
-
High-frequency noise: From computer monitors, light sources, and perfusion systems.[3][4]
-
Poor grounding: Ground loops can introduce significant noise.[4]
-
Drifting or unstable pipette potential. [2]
Q3: Why am I struggling to form a gigaohm seal (>1 GΩ)?
Difficulty in forming a gigaseal is a common problem and can be attributed to several factors:
-
Dirty pipette tip: Debris on the pipette tip can prevent a tight seal with the cell membrane.[5][6]
-
Unhealthy cells: Cells that are not in good physiological condition will have unstable membranes, making seal formation difficult.[2][7]
-
Improper pressure application: Insufficient or excessive positive pressure when approaching the cell can hinder seal formation.[6][8]
-
Incorrect osmolarity of solutions: A significant mismatch in osmolarity between the internal and external solutions can affect membrane health and sealing.[8][9] It is often beneficial for the internal solution to be slightly hypotonic (around 10% lower osmolarity) compared to the external solution.[1][8]
-
Vibrations: Mechanical instability of the rig can disrupt the delicate contact between the pipette and the cell.[6]
Q4: My whole-cell configuration is unstable and the recording is lost shortly after breaking in. What could be the cause?
Instability in the whole-cell configuration can be frustrating. Common causes include:
-
Pipette drift: Slow mechanical drift of the micromanipulator can pull the pipette away from the cell.[9]
-
Large pipette tip: A pipette tip that is too large for the cell can lead to a poor seal and dialysis of the cell's contents.[9]
-
Excessive suction during break-in: Applying too much negative pressure to rupture the membrane can damage the cell or the seal.[5][10]
-
Poor cell health: Unhealthy cells will not tolerate the whole-cell configuration for extended periods.
Troubleshooting Guides
Issue 1: Inability to Form a Gigaseal
If you are struggling to achieve a gigaseal, follow these steps:
-
Check Your Pipettes:
-
Verify Solution Quality:
-
Filter all solutions, especially the internal pipette solution, with a 0.22 µm filter to remove particulates.[6][11]
-
Check the osmolarity of your internal and external solutions. A slightly hypotonic internal solution (e.g., 290 mOsm) relative to the external solution (e.g., 310 mOsm) can aid in sealing.[8]
-
-
Optimize Your Approach to the Cell:
-
Assess Cell Health:
-
Ensure your cells appear healthy under the microscope (e.g., smooth membrane, clear cytoplasm).
-
If using brain slices, ensure they have had adequate recovery time in well-oxygenated aCSF.[12]
-
Issue 2: Excessive Electrical Noise in the Recording
High noise levels can obscure small biological signals. Use this guide to identify and eliminate sources of noise.
-
Identify the Noise Source:
-
Optimize Grounding:
-
Shielding and Environment:
-
Amplifier and Filter Settings:
-
Check the filter settings on your this compound amplifier. A lower filter setting (e.g., 2 kHz for whole-cell recordings) can significantly reduce high-frequency noise.[13]
-
Quantitative Data Summary
| Parameter | Recommended Value | Common Issues if Deviated |
| Pipette Resistance | 3-7 MΩ | <3 MΩ: Difficulty sealing. >8 MΩ: Difficulty breaking in, high series resistance.[1][2] |
| Seal Resistance | > 1 GΩ | <1 GΩ: Noisy recordings, inaccurate current measurements.[5][14] |
| Series Resistance (Rs) | < 20 MΩ | >20 MΩ: Poor voltage clamp, filtered current responses. |
| Internal Solution Osmolarity | ~290-300 mOsm | Mismatch with external solution can lead to poor cell health and sealing issues.[8][9] |
| External Solution Osmolarity | ~310-320 mOsm | Mismatch with internal solution can lead to poor cell health and sealing issues.[8][9] |
Experimental Protocols
Protocol 1: Pipette Fabrication and Fire-Polishing
-
Pull glass capillaries using a two-stage puller to achieve a tip diameter of approximately 1-2 µm.
-
Aim for an initial resistance of 3-7 MΩ when filled with internal solution.
-
For fire-polishing, bring the pipette tip close to a heated platinum filament under a high-magnification microscope.
-
Apply minimal heat to smooth the tip without constricting the opening. The goal is to create a smooth surface for optimal sealing.[7]
Protocol 2: Achieving a Whole-Cell Configuration
-
Approach: With positive pressure applied to the pipette, navigate the tip to the surface of the target cell. A slight dimple on the cell surface should be visible.[6][8]
-
Seal Formation: Release the positive pressure and apply gentle, continuous suction. Monitor the resistance. A good seal will quickly increase to over 1 GΩ.[5] Holding the membrane potential at -60 to -70 mV can facilitate sealing.[2]
-
Break-in: Once a stable gigaseal is formed, apply short, sharp pulses of negative pressure to rupture the membrane patch.[5][8] Alternatively, a brief "zap" from the amplifier can be used.[2]
-
Confirmation: A successful break-in is indicated by the appearance of capacitive transients in response to a voltage step and a stable, low series resistance.[2]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for forming a gigaseal.
Caption: Systematic approach to reducing electrical noise.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Molecular Devices Support Portal [support.moleculardevices.com]
- 5. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. INDUCED MEMBRANE HYPO/HYPER-MECHANOSENSITIVITY:A Limitation of Patch-Clamp Recording | Annual Reviews [annualreviews.org]
- 11. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
GFB-8438 Technical Support Center: Troubleshooting Potential Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using GFB-8438 in cell-based assays, with a focus on addressing potential cytotoxicity and troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These channels are non-selective cation channels involved in regulating intracellular calcium concentration, which plays a critical role in various cellular processes. This compound has been shown to protect mouse podocytes from injury in vitro.[1][2]
Q2: At what concentrations is this compound typically used in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. For instance, in studies protecting mouse podocytes from protamine sulfate-induced injury, a concentration of 1 µM was used.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Has this compound been reported to be cytotoxic?
Currently, there is no direct evidence in the public domain to suggest that this compound is cytotoxic at its effective concentrations for TRPC4/5 inhibition. In fact, it has been shown to have a protective effect in certain cell models.[1][2] However, like any small molecule, high concentrations may lead to off-target effects and potential cytotoxicity.
Q4: What are the key selectivity parameters for this compound?
This compound exhibits high selectivity for TRPC4 and TRPC5 over other TRP channels and has shown limited activity against the hERG channel.[1] This selectivity helps to minimize off-target effects at appropriate concentrations.
Troubleshooting Guide
Unexpected results in cell-based assays can arise from various factors. This guide provides a structured approach to troubleshoot potential issues when working with this compound.
Issue 1: Unexpected Cell Death or Reduced Viability
If you observe a decrease in cell viability after treating with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the IC50 for cytotoxicity and compare it to the effective concentration for TRPC4/5 inhibition. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control. |
| Compound Instability or Degradation | Store this compound stock solutions as recommended by the supplier. Prepare fresh working solutions for each experiment. |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
| Assay Interference | Some assay reagents can be affected by the chemical properties of the compound. Run compound controls with the assay reagents in a cell-free system to check for interference. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecules. Test this compound on a different cell line to see if the effect is specific. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in your results can obscure the true effect of this compound.
Logical Flow for Ensuring Reproducibility
Caption: Steps to ensure experimental reproducibility.
Best Practices for Consistency
| Factor | Recommendation |
| Cell Culture | Use cells within a consistent and low passage number range. Ensure consistent seeding density and confluency at the time of treatment. |
| Compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes for accurate dilutions. |
| Assay Protocol | Follow a standardized and well-documented protocol. Pay close attention to incubation times, temperatures, and reagent addition steps. |
| Controls | Always include untreated cells, vehicle-treated cells, and a positive control for cytotoxicity (e.g., staurosporine) in every assay plate. |
| Data Analysis | Use a consistent method for data normalization and statistical analysis. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using a Resazurin-Based Viability Assay
This protocol outlines a method to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubation with Resazurin: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Workflow for Cytotoxicity Assay
References
GFB-8438 Technical Support Center: Kidney Organoid Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GFB-8438, a potent TRPC5/TRPC4 inhibitor, in kidney organoid models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 ion channels.[1][2][3][4][5][6] In the context of kidney disease, TRPC5 channel activation in podocytes can lead to calcium influx, Rac1 activation, and subsequent cytoskeletal remodeling, contributing to podocyte injury and proteinuria.[1][7][8][9] this compound protects podocytes by blocking this pathway.[1][10]
Q2: What is the rationale for using this compound in kidney organoid models?
Kidney organoids derived from human pluripotent stem cells can develop podocyte-like cells and form glomerular-like structures, making them a valuable in vitro model for studying glomerular diseases.[1][11][12][13] Given that this compound has shown protective effects on podocytes in traditional 2D cultures and in vivo models,[10][14] kidney organoids offer a more complex, 3D system to investigate its therapeutic potential on human cells in a tissue-like context.
Q3: What are the key parameters of this compound for in vitro use?
Key in vitro parameters for this compound are summarized in the table below.
| Parameter | Value | Reference |
| hTRPC5 IC50 | 0.18 µM | [1][2][4][5][6] |
| hTRPC4 IC50 | 0.29 µM | [2][4][5][6] |
| Solubility in DMSO | 77 mg/mL (199.08 mM) | [3] |
| Storage of Powder | 2 years at -20°C | [2] |
| Storage of DMSO Stock | 6 months at -80°C | [2] |
Q4: How should I prepare this compound for use in kidney organoid cultures?
It is recommended to prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO.[3] For cell culture experiments, this stock solution should be diluted in your kidney organoid culture medium to the final desired concentration. To avoid precipitation, it is crucial to ensure thorough mixing upon dilution. Given the potential for compounds to be less stable in complex cell culture media, it is advisable to prepare fresh dilutions for each experiment.[15]
Troubleshooting Guide
Issue 1: High levels of cell death or cytotoxicity observed in kidney organoids after this compound treatment.
-
Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Tip: Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to differentiate between compound- and solvent-induced toxicity.
-
-
Possible Cause 2: Off-target effects at high concentrations. While this compound is selective, very high concentrations may lead to off-target effects.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific kidney organoid protocol. Start with concentrations around the IC50 value (e.g., 0.1 µM to 5 µM).
-
-
Possible Cause 3: Poor organoid quality. Unhealthy or poorly differentiated organoids may be more susceptible to any chemical treatment.
-
Troubleshooting Tip: Assess the overall health and differentiation status of your organoids prior to treatment. Check for the expression of mature podocyte markers such as NPHS1, NPHS2, and SYNPO.[16]
-
Issue 2: No observable effect of this compound on induced podocyte injury in kidney organoids.
-
Possible Cause 1: Insufficient podocyte maturation. The podocyte-like cells in your organoids may not express sufficient levels of TRPC5 for this compound to have a measurable effect.
-
Possible Cause 2: Ineffective injury model. The method used to induce podocyte injury (e.g., puromycin aminonucleoside (PAN), adriamycin) may not be effectively activating the TRPC5 pathway in your organoid system.
-
Troubleshooting Tip: Confirm that your injury model is causing the expected phenotype (e.g., disruption of synaptopodin, increased apoptosis). Consider using a direct activator of the TRPC5 pathway as a positive control.
-
-
Possible Cause 3: Compound degradation. this compound may not be stable in the culture medium for the duration of the experiment.
-
Troubleshooting Tip: Replenish the culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours), depending on the length of your experiment.
-
Issue 3: High variability in results between experimental replicates.
-
Possible Cause 1: Heterogeneity in organoid size and development. Kidney organoids can be variable in size and the proportion of different cell types, leading to inconsistent responses.[11]
-
Troubleshooting Tip: Select organoids of a similar size for your experiments. Increase the number of organoids per experimental group to account for variability. Analyze results on a per-organoid basis before pooling data.
-
-
Possible Cause 2: Inconsistent compound distribution. The compound may not be evenly distributed throughout the 3D organoid structure.
-
Troubleshooting Tip: Ensure gentle agitation of the culture plates after adding the compound to facilitate its distribution.
-
Experimental Protocols
Protocol 1: Cytotoxicity Assessment of this compound in Kidney Organoids
-
Culture kidney organoids to the desired stage of maturation, characterized by the presence of glomerular-like structures and expression of podocyte markers.
-
Select organoids of a consistent size for the assay.
-
Prepare serial dilutions of this compound in kidney organoid culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Transfer individual or small groups of organoids to the wells of a multi-well plate.
-
Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay, such as a CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[17] Alternatively, apoptosis can be quantified by staining for cleaved caspase-3.[17][18]
Protocol 2: Assessing the Protective Effect of this compound on Podocyte Injury
-
Culture and select kidney organoids as described above.
-
Pre-treat the organoids with a non-toxic concentration of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Induce podocyte injury using a known nephrotoxic agent such as adriamycin or puromycin aminonucleoside (PAN). The concentration and duration of treatment should be optimized for your organoid model.[17][19]
-
Continue the incubation with the injury-inducing agent, with or without this compound, for the desired experimental period.
-
At the end of the experiment, fix the organoids for immunofluorescence analysis.
-
Stain for podocyte-specific markers such as synaptopodin (SYNPO) and nephrin (NPHS1) to assess the integrity of the podocyte-like cells.[1]
-
Quantify the fluorescence intensity or the area of positive staining for these markers to evaluate the protective effect of this compound.
Visualizations
Caption: TRPC5 signaling pathway in podocytes and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in a kidney organoid injury model.
References
- 1. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|2304549-73-1|COA [dcchemicals.com]
- 5. This compound | TRPC5 Inhibitor | CAS 2304549-73-1|DC Chemicals [dcchemicals.com]
- 6. abmole.com [abmole.com]
- 7. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 9. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 10. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iscrm.uw.edu [iscrm.uw.edu]
- 13. Human pluripotent stem cell-derived kidney organoids for personalized congenital and idiopathic nephrotic syndrome modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Focus Biomolecules [mayflowerbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tissue Culture Models of AKI: From Tubule Cells to Human Kidney Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | ATP/ADP biosensor organoids for drug nephrotoxicity assessment [frontiersin.org]
overcoming GFB-8438 solubility issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the small molecule inhibitor GFB-8438.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating high-concentration stock solutions of this compound?
For initial stock solutions, we recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound exhibits the highest solubility in this solvent, allowing for the preparation of concentrated stocks (e.g., 10-50 mM), which can then be diluted into aqueous buffers for experiments.
Q2: My this compound precipitated when I diluted my DMSO stock into aqueous media for a cell-based assay. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Increase the DMSO Concentration: While most cell lines can tolerate up to 0.5% DMSO, some can tolerate as high as 1%. Increasing the final DMSO concentration in your media may help keep this compound in solution. Always run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Pre-warm the Media: Pre-warming your cell culture media to 37°C before adding the this compound stock solution can sometimes help prevent precipitation.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a high-concentration stock in DMSO and then dilute this stock into your aqueous buffer of choice.
Q4: How does pH affect the solubility of this compound?
This compound is a weakly basic compound. Therefore, its solubility is pH-dependent. It will be more soluble in acidic conditions (lower pH) where it can be protonated. In neutral or basic aqueous solutions, its solubility is significantly lower.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
This may be due to the precipitation of this compound in the assay medium, leading to an inaccurate final concentration.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 25 | > 100 | > 200 |
| Ethanol | 25 | 15 | 30 |
| Methanol | 25 | 10 | 20 |
| PBS (pH 7.4) | 25 | < 0.01 | < 0.02 |
| PBS (pH 5.0) | 25 | 0.5 | 1 |
Note: Molar solubility calculated based on a hypothetical molecular weight of 500 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 5 mg of this compound powder.
-
Solvent Addition: Add 200 µL of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Workflow for a Cell-Based Assay
This protocol outlines the critical steps for diluting this compound to minimize precipitation.
Caption: Experimental workflow for this compound cell-based assays.
GFB-8438 Technical Support Center: Quality Control & Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GFB-8438, a potent and subtype-selective TRP channel subfamily C, member 5 (TRPC5) inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound is typically supplied with a purity of >98%. Specific batches have been reported with purities of 99.10% and 99.61%.[1][2][3] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the lot you are using.
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: The most common analytical methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[2] These techniques are effective for identifying and quantifying the main compound and any potential impurities.
Q3: How should this compound be stored to maintain its integrity?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to two years.[3][5] It is recommended to allow the product to equilibrate to room temperature for at least one hour before use and to use fresh DMSO for preparing solutions, as moisture can reduce solubility.[1][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the TRPC5 ion channel.[1][2][3][4] TRPC5 is a nonselective Ca²⁺-permeable channel involved in cellular processes like actin remodeling and cell migration.[6] In podocytes, specialized cells in the kidney, TRPC5 activation is linked to cytoskeletal disruption and injury, contributing to proteinuric kidney diseases.[6] this compound protects podocytes by inhibiting this TRPC5-mediated Ca²⁺ signaling.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity Detected by HPLC | Degradation: this compound may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or moisture). | 1. Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -20°C or -80°C for stock solutions).[1][3][5]2. Prepare fresh solutions using high-purity solvents.3. Re-run the HPLC analysis with a fresh sample from a properly stored vial. |
| Contamination: The sample may be contaminated with residual solvents from synthesis or other laboratory reagents. | 1. Review the ¹H-NMR data for the presence of unexpected solvent peaks.2. Use a different lot of the compound if available.3. If contamination is suspected from laboratory glassware or equipment, ensure thorough cleaning procedures are in place. | |
| Inconsistent Biological Activity | Inaccurate Concentration: The concentration of the stock solution may be incorrect due to weighing errors or incomplete dissolution. | 1. Verify the accuracy of the balance used for weighing.2. Ensure complete dissolution of the compound in the solvent. This compound is soluble in DMSO at 77 mg/mL.[1]3. Re-measure the concentration of the stock solution using a spectrophotometer if an extinction coefficient is known or by a validated analytical method. |
| Compound Degradation: The compound in the working solution may have degraded over time. | 1. Prepare fresh working solutions from a properly stored stock solution for each experiment.2. Avoid repeated freeze-thaw cycles of the stock solution.[1] | |
| Unexpected Peaks in ¹H-NMR Spectrum | Impurities: The spectrum may show peaks corresponding to impurities from the synthesis or degradation products. | 1. Compare the obtained spectrum with a reference spectrum from the supplier or literature.2. Characterize the impurity peaks to identify their origin.3. If the impurity level is unacceptable, consider re-purifying the compound or obtaining a new batch. |
| Residual Solvents: Peaks from residual solvents used in the synthesis or from the NMR solvent itself may be present. | 1. Identify common solvent peaks (e.g., from DMSO-d₆, chloroform-d).2. If residual synthesis solvents are detected, their levels should be quantified and assessed for potential interference with the intended application. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. The specific column and mobile phase conditions may need to be optimized for your system.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
Structural Confirmation by ¹H-NMR Spectroscopy
This protocol provides a general procedure for confirming the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the protons in the this compound structure.
-
Compare the chemical shifts and coupling constants to a reference spectrum to confirm the identity and assess for impurities.
-
Data Presentation
Table 1: Representative Purity Data for this compound Batches
| Batch ID | Purity by HPLC (%) | Purity by ¹H-NMR (%) | Analytical Method | Source |
| S075001 | 99.10 | Not Reported | HPLC, NMR | [1] |
| M10927 | 99.61 | Not Reported | HPLC, ¹H-NMR | [2] |
| DC12345 | >98 | Not Reported | Not Specified | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 77 mg/mL |
| Ethanol | 4 mg/mL |
| Water | Insoluble |
| Data sourced from[1] |
Visualizations
Caption: Quality control workflow for this compound.
Caption: this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound|2304549-73-1|COA [dcchemicals.com]
- 4. This compound | TRPC5 Inhibitor | CAS 2304549-73-1|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRPC5 Inhibitors: GFB-8438 and ML204
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent transient receptor potential canonical 5 (TRPC5) inhibitors: GFB-8438 and ML204. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies in areas such as kidney disease, neurology, and other TRPC5-related fields.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including calcium signaling, neuronal development, and kidney function. Its role in the pathogenesis of diseases like focal segmental glomerulosclerosis (FSGS) has made it a significant target for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a novel and potent TRPC5 inhibitor, and ML204, a more established tool compound, to aid in the selection of the optimal inhibitor for research and development purposes.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and ML204 against TRPC5 and other relevant TRP channels. The data is compiled from various studies and presented as half-maximal inhibitory concentrations (IC50).
| Inhibitor | hTRPC5 IC50 (μM) | hTRPC4 IC50 (μM) | hTRPC6 IC50 (μM) | Selectivity (TRPC6/TRPC5) | Assay Method | Reference |
| This compound | 0.18 | 0.29 | >30 | >167-fold | Qpatch | [1] |
| This compound | 0.28 | - | - | - | Manual Patch Clamp | [1] |
| ML204 | ~3.0 (65% inhibition at 10µM) | ~3.0 | ~19 | ~6.3-fold | Whole-cell voltage clamp | [2][3] |
| ML204 | - | 0.96 | ~18 (19-fold less potent than on TRPC4) | - | Fluorescent intracellular Ca2+ assay | [3] |
Note: Direct comparison of IC50 values should be made with caution as they were determined in different studies using varied experimental conditions.
Key Experimental Data and Protocols
In Vitro Podocyte Protection Assay
This compound has been shown to protect mouse podocytes from injury induced by protamine sulfate (PS), a model for podocyte damage. Pretreatment with this compound effectively blocked the loss of synaptopodin and cytoskeletal remodeling, effects that are consistent with the use of the tool inhibitor ML204.[1]
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured and differentiated.
-
Treatment: Podocytes are pre-treated with this compound (1 μM) for 30 minutes.
-
Injury Induction: Protamine sulfate (300 μg/mL) is added to the culture for 15 minutes to induce injury.
-
Staining and Imaging: Cells are fixed and stained for synaptopodin (a podocyte marker), F-actin (phalloidin), and nuclei (DAPI). Images are acquired using confocal microscopy.
-
Analysis: The integrity of the actin cytoskeleton and the expression of synaptopodin are assessed to determine the protective effect of the inhibitor.
In Vivo Efficacy in a Focal Segmental Glomerulosclerosis (FSGS) Model
This compound has demonstrated significant efficacy in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS.[1] Daily subcutaneous administration of this compound (30 mg/kg) for three weeks resulted in a significant reduction in both total urinary protein and albumin concentrations, key markers of kidney damage.[1] Notably, this therapeutic effect was achieved without a significant impact on blood pressure.[1]
| Treatment Group | Total Urinary Protein Reduction (vs. DOCA-salt control) | Urinary Albumin Reduction (vs. DOCA-salt control) | Effect on Blood Pressure | Reference |
| This compound (30 mg/kg, s.c.) | Significant reduction | Significant reduction | No significant change | [1] |
-
Animal Model: Uninephrectomized male Sprague-Dawley rats are used.
-
Induction of FSGS: A DOCA pellet (50 mg) is implanted subcutaneously, and the rats are provided with drinking water containing 1% NaCl.
-
Treatment: this compound (30 mg/kg) is administered daily via subcutaneous injection for three weeks.
-
Monitoring: Urine is collected at specified intervals to measure total protein and albumin levels. Blood pressure is monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, kidney tissues can be collected for histological analysis.
Visualizing Key Pathways and Workflows
TRPC5 Signaling Pathway in Podocyte Injury
The following diagram illustrates the proposed signaling pathway leading to podocyte injury and the point of intervention for TRPC5 inhibitors.
Caption: TRPC5 signaling in podocyte injury and inhibitor action.
Experimental Workflow for In Vitro Podocyte Protection Assay
The workflow for assessing the protective effects of TRPC5 inhibitors on podocytes is outlined below.
Caption: Workflow for podocyte protection assay.
Logical Relationship: Potency and Selectivity Comparison
This diagram illustrates the comparative potency and selectivity of this compound and ML204 based on available data.
Caption: this compound vs. ML204 potency and selectivity.
Conclusion
Both this compound and ML204 are valuable tools for investigating the role of TRPC5 in health and disease.
-
This compound emerges as a highly potent and selective TRPC5 inhibitor, with a significant in vivo efficacy in a preclinical model of FSGS. Its favorable selectivity profile against TRPC6 reduces the potential for confounding effects in experimental systems where both channels are expressed.
-
ML204 is a well-characterized and widely used TRPC5/TRPC4 inhibitor. While it exhibits lower potency and selectivity compared to this compound, it has been instrumental in elucidating the fundamental roles of TRPC4 and TRPC5 channels.
The choice between these inhibitors will depend on the specific requirements of the research. For studies demanding high potency and selectivity, particularly in in vivo models of kidney disease, this compound presents a compelling option. For broader in vitro characterization of TRPC4/5 channels, ML204 remains a relevant and useful tool. Researchers should carefully consider the data presented here to make an informed decision for their experimental designs.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ML204, a novel p ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of TRPC5 Inhibitors: GFB-8438 and GFB-887 in Kidney Disease Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of two selective Transient Receptor Potential Canonical 5 (TRPC5) inhibitors, GFB-8438 and GFB-887, based on available preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPC5 inhibition for proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS).
Introduction
Both this compound and GFB-887 are small molecule inhibitors of the TRPC5 ion channel, which has been implicated in the pathogenesis of kidney diseases characterized by podocyte injury and proteinuria. Overactivation of the TRPC5-Rac1 pathway is believed to cause damage to podocytes, the specialized cells in the kidney's filtration barrier, leading to excessive protein in the urine (proteinuria) and eventual kidney failure.[1] By inhibiting TRPC5, these compounds aim to protect podocytes and reduce proteinuria.
In Vitro Potency and Selectivity
This compound has been characterized as a potent and selective inhibitor of TRPC5.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| This compound | hTRPC5 | 0.18 | Equipotent against hTRPC4 (IC50 = 0.29 µM). Shows excellent selectivity against TRPC6 and other TRP family members. |
Data for GFB-887's specific IC50 value was not publicly available in the reviewed literature.
Preclinical Efficacy in a Model of Focal Segmental Glomerulosclerosis (FSGS)
Both this compound and GFB-887 have been evaluated in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a well-established preclinical model of FSGS.
| Compound | Animal Model | Key Findings |
| This compound | DOCA-salt hypertensive rat | Significantly reduced both total urinary protein and albumin concentrations. |
| GFB-887 | DOCA-salt hypertensive rat | Reduced albuminuria.[2] |
While both compounds showed efficacy in the same preclinical model, a direct head-to-head quantitative comparison of the percentage of proteinuria reduction from published studies is not available. GFB-887 was also shown to be effective in a puromycin aminonucleoside injury rat model of minimal change disease and a diabetic rat model of diabetic nephropathy.[2]
Clinical Development and Efficacy of GFB-887
GFB-887 has progressed to clinical trials, providing human efficacy and safety data.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1 study of GFB-887 in healthy volunteers demonstrated that the compound was well-tolerated and had a pharmacokinetic profile consistent with once-daily dosing. Importantly, the study showed a dose-dependent reduction in urinary Rac1, a downstream biomarker of TRPC5 activity, confirming target engagement in humans.[3] Single doses of 40 mg and 80 mg resulted in 46% and 59% peak reductions in absolute urinary Rac1 concentration, respectively.
Phase 2 Clinical Trial (TRACTION-2) in Patients with FSGS
Preliminary results from the Phase 2 TRACTION-2 study in patients with FSGS have shown promising efficacy.
| Treatment | Patient Population | Primary Endpoint | Result |
| GFB-887 | Focal Segmental Glomerulosclerosis (FSGS) | Change in Urine Protein-to-Creatinine Ratio (UPCR) | Statistically significant 32% placebo-adjusted mean reduction in UPCR after 12 weeks of treatment. |
Experimental Protocols
DOCA-Salt Hypertensive Rat Model of FSGS
This model is a commonly used method to induce hypertension and kidney injury that mimics aspects of human FSGS.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: A unilateral nephrectomy (removal of one kidney) is performed to increase the workload on the remaining kidney.
-
Treatment:
-
Deoxycorticosterone acetate (DOCA), a mineralocorticoid, is administered, often via subcutaneous implantation of a pellet or regular injections.
-
The rats are provided with drinking water containing 1% sodium chloride (salt) to induce hypertension.
-
-
Disease Progression: Over several weeks, the rats develop hypertension, proteinuria, and glomerular scarring characteristic of FSGS.
-
Drug Administration: this compound or GFB-887 is administered to a cohort of the DOCA-salt treated rats.
-
Outcome Measurement: Urine is collected periodically to measure protein and albumin levels to assess the extent of kidney damage and the therapeutic effect of the compound.
Measurement of Urinary Protein
Urinary protein concentration is a key indicator of kidney damage.
-
Sample Collection: Urine samples are collected from the study animals, often over a 24-hour period using metabolic cages.
-
Assay Method: A common method for quantifying total urinary protein is the Bradford assay or a turbidity-based assay using sulfosalicylic acid.
-
Procedure (Bradford Assay):
-
A standard curve is generated using a known concentration of a standard protein, such as bovine serum albumin (BSA).
-
Urine samples are diluted as necessary.
-
The Bradford reagent, which contains Coomassie Brilliant Blue dye, is added to the standards and the urine samples.
-
The dye binds to the protein, causing a color change that is measured using a spectrophotometer at a specific wavelength (e.g., 595 nm).
-
The protein concentration in the urine samples is then calculated by comparing their absorbance to the standard curve.
-
-
Data Normalization: Urinary protein levels are often normalized to urinary creatinine concentration to account for variations in urine dilution, and the result is expressed as the urine protein-to-creatinine ratio (UPCR).
Visualizing the TRPC5-Rac1 Signaling Pathway and Experimental Workflow
Caption: The TRPC5-Rac1 signaling pathway in podocytes and the point of intervention for this compound/GFB-887.
Caption: A generalized workflow for assessing the preclinical efficacy of GFB compounds in the DOCA-salt rat model.
Conclusion
Both this compound and GFB-887 demonstrate promise as TRPC5 inhibitors for the treatment of proteinuric kidney diseases. This compound has shown clear preclinical efficacy in a rat model of FSGS. GFB-887 has not only shown preclinical efficacy in multiple models but has also progressed to clinical trials, where it has demonstrated target engagement in humans and a statistically significant reduction in proteinuria in patients with FSGS. The clinical data for GFB-887 provides strong validation for the therapeutic hypothesis of TRPC5 inhibition in kidney disease. Further research, including potential head-to-head preclinical studies and the final results of the GFB-887 Phase 2 trial, will provide a more definitive comparison of these two compounds.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Goldfinch Bio reports positive data from GFB-887 trial [clinicaltrialsarena.com]
A Comparative Guide to the Cross-Validation of GFB-8438's Mechanism of Action
This guide provides a comprehensive comparison of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, with other relevant TRPC5 inhibitors. The primary focus is on the cross-validation of its mechanism of action in the context of proteinuric kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS). This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the Role of TRPC5 in Kidney Disease
This compound is a small molecule inhibitor of the TRPC5 ion channel.[1] TRPC5 is a calcium-permeable non-selective cation channel that plays a crucial role in the regulation of cytoskeletal dynamics in podocytes, the specialized cells of the kidney's filtration barrier.[1][2] In proteinuric kidney diseases like FSGS, overactivation of the TRPC5-Rac1 signaling pathway in podocytes leads to cellular injury, foot process effacement, and proteinuria.[1][2][3] By inhibiting TRPC5-mediated calcium influx, this compound aims to protect podocytes and ameliorate kidney damage.[1]
Comparative Analysis of TRPC5 Inhibitors
To validate the mechanism of action of this compound, it is essential to compare its performance with other TRPC5 inhibitors. This section provides a comparative analysis of this compound with GFB-887, AC1903, and HC-070.
Table 1: In Vitro Potency and Selectivity of TRPC5 Inhibitors
| Compound | Target | IC50 (hTRPC5) | IC50 (hTRPC4) | Selectivity Notes | Reference |
| This compound | TRPC5/TRPC4 | 0.18 µM (Qpatch) 0.28 µM (manual patch) | 0.29 µM | Excellent selectivity against TRPC6 and other TRP family members. | [1] |
| GFB-887 | TRPC5 | N/A | N/A | A highly potent and selective inhibitor of the TRPC5-Rac1 pathway. | [4][5] |
| AC1903 | TRPC5 | ~14.7 µM | >100 µM | Selective for TRPC5 over TRPC4 and TRPC6. May have additional undefined targets. | [6][7] |
| HC-070 | TRPC4/TRPC5 | 9.3 nM | 46 nM | Weakly inhibits TRPC3 (IC50 ~1 µM) and is >400-fold selective for TRPC4/5 over other channels. | [8] |
N/A: Specific IC50 values from direct comparative studies were not available in the public domain.
Table 2: In Vivo Efficacy of TRPC5 Inhibitors in Kidney Disease Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS | Significantly reduced total protein and albumin concentrations in urine without affecting blood pressure. | [1] |
| GFB-887 | Phase 2 Clinical Trial (TRACTION-2) in FSGS patients | Showed a statistically significant and clinically meaningful 32% placebo-adjusted mean reduction in proteinuria. | [2] |
| AC1903 | Transgenic rat model of FSGS and Dahl salt-sensitive rats | Suppressed severe proteinuria and prevented podocyte loss. | |
| HC-070 | Not directly tested in kidney disease models in the provided literature. Primarily evaluated for neurological effects. | Attenuates anxiety and fear behaviors in mice. | [8][9][10] |
Signaling Pathway and Experimental Workflow
TRPC5-Rac1 Signaling Pathway in Podocytes
The following diagram illustrates the proposed mechanism of action for TRPC5 inhibitors in podocytes. Podocyte injury leads to the activation of Rac1, which promotes the translocation of TRPC5 channels to the cell membrane. The subsequent influx of calcium through TRPC5 further activates Rac1 in a feed-forward loop, leading to cytoskeletal remodeling, foot process effacement, and proteinuria. TRPC5 inhibitors block this calcium influx, thereby disrupting the feed-forward loop and protecting the podocytes.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a TRPC5 inhibitor in a rat model of FSGS.
Detailed Experimental Protocols
Whole-Cell Patch Clamp for IC50 Determination of this compound
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human TRPC5.
-
Solutions:
-
Internal Solution (in mM): 145 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 5 Na2ATP, and 0.1 Na2GTP (pH 7.2 with CsOH).
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES (pH 7.4 with NaOH).
-
-
Procedure:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Cells are held at a holding potential of 0 mV.
-
TRPC5 channels are activated using a specific agonist (e.g., 30 nM Englerin A).
-
A voltage ramp from -100 mV to +100 mV is applied every 2 seconds to elicit currents.
-
After establishing a stable baseline current, cells are perfused with increasing concentrations of this compound.
-
The inhibition of the TRPC5 current at each concentration is measured, and the data is fitted to a dose-response curve to determine the IC50 value.
-
-
Reference: Based on general patch clamp protocols and specific details from related studies.[3][11][12][13][14][15]
In Vivo Efficacy Study of AC1903 in a Rat Model of FSGS
-
Animal Model: Transgenic rats expressing a constitutively active angiotensin II type 1 receptor (AT1R), which develop FSGS.
-
Dosing:
-
AC1903 is administered via intraperitoneal injection at a dose of 50 mg/kg twice daily.
-
-
Procedure:
-
Rats with established proteinuria are randomized into vehicle and AC1903 treatment groups.
-
Treatment is administered for a predefined period (e.g., 7 days).
-
Urine is collected at baseline and at regular intervals to measure protein and creatinine levels.
-
At the end of the study, kidneys are harvested for histological analysis to assess podocyte number and glomerulosclerosis.
-
-
Key Readouts:
-
Urine protein-to-creatinine ratio.
-
Podocyte number per glomerulus.
-
Glomerulosclerosis index.
-
-
Reference: [6]
Conclusion
The available data strongly supports the mechanism of action of this compound as a TRPC5 inhibitor for the treatment of proteinuric kidney diseases. Its in vitro potency and selectivity, coupled with its in vivo efficacy in a relevant animal model of FSGS, are consistent with the therapeutic hypothesis of targeting the TRPC5-Rac1 pathway in podocytes. Further comparative studies, particularly head-to-head clinical trials with other TRPC5 inhibitors like GFB-887, will be crucial to fully elucidate its therapeutic potential and position in the treatment landscape of FSGS and other related conditions. The distinct selectivity profiles and potential for off-target effects among different TRPC5 inhibitors, as suggested by the data on AC1903, underscore the importance of thorough cross-validation in drug development.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Goldfinch Bio reports positive data from GFB-887 trial [clinicaltrialsarena.com]
- 6. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AC-1903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain [mdpi.com]
- 12. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GFB-8438 and TRPC6 Inhibitors in the Context of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Distinct Therapeutic Strategies Targeting TRP Channels in Proteinuric Kidney Diseases.
In the landscape of therapeutic development for proteinuric kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS), transient receptor potential (TRP) channels have emerged as critical targets. This guide provides a comparative analysis of two distinct approaches: the inhibition of TRPC5 by GFB-8438 and the inhibition of TRPC6 by selective antagonists. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, potency, selectivity, and the experimental methodologies used for their characterization.
Executive Summary
The central thesis of this guide is the comparison between targeting two different TRP channels, TRPC5 and TRPC6, both of which are implicated in the pathogenesis of podocyte injury and subsequent kidney dysfunction. This compound is a potent inhibitor of TRPC4 and TRPC5 channels with exceptional selectivity against the closely related TRPC6 channel. Conversely, molecules like BI 764198 and SAR7334 are designed to be highly selective inhibitors of TRPC6. The choice between these targets represents a pivotal strategic decision in the development of novel therapies for diseases like FSGS.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the available quantitative data for this compound and representative TRPC6 inhibitors.
Table 1: Potency of this compound and TRPC6 Inhibitors
| Compound | Target | Assay Type | IC50 | Species | Reference |
| This compound | hTRPC5 | Qpatch | 0.18 µM | Human | [1] |
| hTRPC5 | Manual Patch Clamp | 0.28 µM | Human | [1] | |
| hTRPC4 | - | 0.29 µM | Human | [1] | |
| BI-749327 * | mTRPC6 | Whole-cell Patch Clamp | 13 nM | Mouse | [2][3] |
| hTRPC6 | Whole-cell Patch Clamp | 19 nM | Human | [4][5] | |
| SAR7334 | TRPC6 | Ca2+ influx | 9.5 nM | - | [6] |
| TRPC6 | Patch Clamp | 7.9 nM | - | [6] |
*Note: BI-749327 is a close analog of BI 764198, both developed by Boehringer Ingelheim as selective TRPC6 inhibitors. Specific IC50 data for BI 764198 is not publicly available, but it is described as a potent and selective oral TRPC6 inhibitor currently in Phase 2 clinical trials[7][8][9].
Table 2: Selectivity Profile of this compound and TRPC6 Inhibitors
| Compound | Target | Selectivity (Fold vs. TRPC6) | Other Channels Inhibited (IC50) | Reference |
| This compound | TRPC4/5 | Excellent selectivity against TRPC6 | Equipotent against TRPC4 and TRPC5. Limited activity against hERG and NaV1.5. | [1] |
| BI-749327 * | TRPC6 | - | TRPC3 (1,100 nM), TRPC7 (550 nM). 85-fold selective for mTRPC6 over mTRPC3 and 42-fold over mTRPC7. | [2][4][5] |
| SAR7334 | TRPC6 | - | TRPC3 (282 nM), TRPC7 (226 nM). Not active against TRPC4 and TRPC5. | [6] |
Mechanism of Action and Signaling Pathways
The rationale for targeting either TRPC5 or TRPC6 stems from their distinct, yet sometimes opposing, roles in podocyte biology. Podocytes are specialized cells in the kidney's filtration barrier, and their injury is a hallmark of FSGS[10].
TRPC5 Signaling Pathway in Podocyte Injury
Activation of TRPC5 is linked to a feed-forward mechanism involving Rac1, a small GTPase. This pathway promotes cytoskeletal remodeling, leading to podocyte foot process effacement (a key feature of kidney disease), and ultimately podocyte loss and proteinuria[1][11][12][13]. This compound, by inhibiting TRPC5, is designed to interrupt this pathological cascade[1].
TRPC6 Signaling Pathway in Podocyte Injury
Gain-of-function mutations in the TRPC6 gene are a known cause of familial FSGS[10][14][15]. Overactivity of TRPC6 channels leads to excessive calcium influx in podocytes. This calcium overload can activate downstream signaling pathways, such as the calcineurin-NFAT pathway, which promotes pathological gene expression and contributes to podocyte damage and glomerulosclerosis[10]. TRPC6 inhibitors aim to normalize this calcium influx.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-749327 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. American Society of Nephrology | Kidney Week - Abstract Details (2022) [asn-online.org]
- 8. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, Phase I study of the safety, tolerability, and pharmacokinetics of BI 764198, a transient receptor potential channel 6 (TRPC6) inhibitor, in healthy Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
Independent Verification of GFB-8438's Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GFB-8438's selectivity against other transient receptor potential canonical 5 (TRPC5) channel inhibitors. The information presented is based on available experimental data to facilitate informed decisions in research applications.
This compound is a potent and selective inhibitor of the TRPC5 ion channel, which has shown promise in preclinical models of kidney disease.[1][2] This guide aims to provide an independent verification of its selectivity by comparing it with other known TRPC5 inhibitors, including ML204, AC1903, and HC-070.
It is important to note that initial inquiries may have misidentified this compound as a pan-RAF inhibitor; however, extensive research confirms that this compound is a selective inhibitor of TRPC channels, primarily targeting TRPC5 and TRPC4.
Comparative Selectivity Profile of TRPC5 Inhibitors
The following tables summarize the available quantitative data on the inhibitory activity and selectivity of this compound and other commonly used TRPC5 inhibitors. The data is compiled from various studies to provide a comparative overview.
Table 1: Inhibitory Potency (IC50) against TRPC Channels
| Compound | hTRPC5 (µM) | hTRPC4 (µM) | hTRPC6 (µM) | hTRPC3 (µM) | Other TRP Channels | Source |
| This compound | 0.18 | 0.29 | >30 | Not Reported | No significant activity against a panel of other TRP family members.[1] | [1] |
| ML204 | ~1.0 - 13.6 | ~1.0 | >19-fold selective vs TRPC6 | Modest selectivity | No appreciable effect on TRPV1, TRPV3, TRPA1, TRPM8. | |
| AC1903 | 4.06 - 14.7 | No effect reported in one study, but inhibition observed in another. | No effect reported in one study, but inhibition observed in another. | Inhibition observed | Inhibition of TRPV4 observed. | [3] |
| HC-070 | 0.0093 | 0.046 | >400-fold selective | Weakly inhibits (IC50 ~1 µM) | >400-fold selective over a wide range of other channels. |
Table 2: Off-Target Activity Profile
| Compound | Kinase Panel Screen | Receptor Panel Screen | Other Off-Targets | Source |
| This compound | No significant off-target activity against 59 kinases. [1] | No significant off-target activity against 87 receptors. [1] | Limited activity against hERG (IC50 = 8.7 µM) and NaV1.5 (>30 µM).[1] | [1] |
| ML204 | Not Reported | Not Reported | No appreciable effect on voltage-gated sodium, potassium, or Ca2+ channels. | |
| AC1903 | No off-target effects in kinase profiling assays. | Not Reported | Not Reported | |
| HC-070 | >400-fold selective over a wide range of kinases. | >400-fold selective over a wide range of receptors. | >400-fold selective over a wide range of transporters. |
An independent study directly comparing this compound and AC1903 found that while both inhibit TRPC5, this compound is more selective. The study showed that AC1903 also inhibits TRPC3, TRPC4, TRPC6, and TRPV4 channels, whereas this compound did not show these off-target effects at the tested concentrations.[3] This provides crucial independent verification of this compound's superior selectivity over AC1903.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the experimental context and the biological pathways involved, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard techniques used in the field for characterizing ion channel inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPC5 channels in the cell membrane, providing a precise assessment of the inhibitor's effect on channel activity.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC5 are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The extracellular solution (bath) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution (pipette) contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2.
-
Giga-seal Formation and Whole-Cell Configuration: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane. Gentle suction is then applied to rupture the membrane patch, achieving the whole-cell configuration.
-
Channel Activation and Inhibition: TRPC5 channels are activated by including a specific agonist (e.g., 100 nM Englerin A) in the extracellular solution. Once a stable baseline current is established, the test compound (e.g., this compound) is applied at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: Membrane currents are recorded using an amplifier and digitized. The inhibitory effect of the compound is determined by measuring the reduction in the current amplitude. Dose-response curves are generated to calculate the IC50 value.
Fluorescence-Based Calcium Imaging (FLIPR Assay)
This high-throughput method measures changes in intracellular calcium concentration upon channel activation and inhibition, allowing for the screening and characterization of a large number of compounds.
-
Cell Plating: HEK293 cells expressing hTRPC5 are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Addition: The test compounds, including this compound and other inhibitors, are added to the wells at various concentrations and incubated for a specified period.
-
Channel Activation and Signal Detection: The plate is placed in a Functional Drug Screening System (FLIPR). A TRPC5 activator is added to all wells simultaneously. The instrument measures the change in fluorescence intensity before and after the addition of the activator.
-
Data Analysis: The increase in fluorescence upon activation is indicative of calcium influx. The inhibitory effect of the compounds is calculated as the percentage reduction in the fluorescence signal. IC50 values are determined by fitting the data to a dose-response curve.
Conclusion
The available data, including independent comparative studies, indicates that this compound is a potent and highly selective TRPC5 inhibitor.[1][3] Its superior selectivity profile compared to some other commonly used TRPC5 inhibitors, such as AC1903, makes it a valuable tool for researchers investigating the physiological and pathological roles of TRPC5.[3] The provided experimental protocols and diagrams offer a framework for the independent verification and further characterization of this compound and other TRPC5 modulators. Researchers should, however, always consider the specific context of their experimental system when interpreting selectivity data.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
GFB-8438: A Novel TRPC5 Inhibitor for Proteinuric Kidney Disease
A new therapeutic candidate, GFB-8438, has shown significant promise in preclinical animal models of kidney disease. This potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel has demonstrated the ability to reduce proteinuria, a hallmark of kidney damage, suggesting a potential disease-modifying role in conditions like Focal Segmental Glomerulosclerosis (FSGS).
This guide provides a comprehensive comparison of this compound's performance with existing therapeutic approaches, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of nephrology.
Mechanism of Action: Targeting Podocyte Integrity
This compound's therapeutic effect stems from its inhibition of the TRPC5 ion channel, which is implicated in the pathogenesis of proteinuric kidney diseases.[1] In podocytes, the specialized cells that form a crucial part of the kidney's filtration barrier, activation of the TRPC5-Rac1 signaling pathway leads to cytoskeletal remodeling, foot process effacement, and ultimately, proteinuria.[2][3][4] this compound intervenes in this pathological cascade by blocking TRPC5-mediated calcium influx, thereby protecting the structural integrity of podocytes and preserving the kidney's filtration function.[1]
Below is a diagram illustrating the proposed signaling pathway:
Performance in Animal Models of Kidney Disease
This compound has been evaluated in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a well-established model for studying Focal Segmental Glomerulosclerosis (FSGS).
Hypertensive DOCA-Salt Rat Model of FSGS
In this model, this compound demonstrated robust efficacy in reducing proteinuria without affecting blood pressure, highlighting its disease-modifying potential by directly targeting podocyte injury rather than systemic hemodynamics.[1]
Table 1: Efficacy of this compound in the DOCA-Salt Rat Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | % Change | p-value |
| Urine Protein (mg/day) | Data not available | Statistically significant reduction | - | < 0.05 |
| Glomerulosclerosis Index | Data not available | Data not available | - | - |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change | - | NS |
Quantitative data for proteinuria and glomerulosclerosis index from direct this compound studies are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of "robust efficacy" and "statistically significant reductions" found in the source material.[1]
Comparison with Standard of Care: ACE Inhibitors
While direct head-to-head studies comparing this compound with Angiotensin-Converting Enzyme (ACE) inhibitors in the same animal model are not yet published, a general comparison can be drawn based on their mechanisms and reported effects in similar models. ACE inhibitors, a current standard of care for proteinuric kidney diseases, primarily exert their renoprotective effects by reducing intraglomerular pressure through vasodilation of the efferent arteriole.
Table 2: Mechanistic and Efficacy Comparison: this compound vs. ACE Inhibitors
| Feature | This compound (TRPC5 Inhibitor) | ACE Inhibitors (e.g., Enalapril) |
| Primary Mechanism | Direct podocyte protection via TRPC5 inhibition | Reduction of intraglomerular pressure |
| Effect on Systemic Blood Pressure | No significant effect reported in the DOCA-salt model[1] | Systemic blood pressure reduction |
| Reported Efficacy in Animal Models | Significant reduction in proteinuria[1] | Reduction in proteinuria and glomerulosclerosis |
Potential Application in Other Kidney Disease Models
The mechanism of action of this compound, targeting a fundamental pathway of podocyte injury, suggests its potential therapeutic utility in a broader range of proteinuric kidney diseases. Further investigation in other relevant animal models is warranted.
-
Diabetic Nephropathy: Given that podocyte injury is a key feature of diabetic nephropathy, TRPC5 inhibition could offer a novel therapeutic strategy.
-
Aristolochic Acid Nephropathy: This model is characterized by progressive tubulointerstitial fibrosis and tubular injury.[5] While the primary injury is not directly on the podocyte, the role of TRPC5 in the overall progression of kidney fibrosis could be an area for future research.
Experimental Protocols
DOCA-Salt Hypertensive Rat Model
This model is surgically induced to mimic key aspects of FSGS. The general protocol involves:
-
Unilateral Nephrectomy: The left kidney is surgically removed to induce compensatory hyperfiltration in the remaining kidney.
-
DOCA Implantation: A pellet of deoxycorticosterone acetate (a mineralocorticoid) is implanted subcutaneously.
-
High-Salt Diet: The rats are provided with drinking water containing 1% NaCl to induce hypertension and exacerbate kidney injury.
-
Treatment Administration: this compound (30 mg/kg) is administered daily via subcutaneous injection for the duration of the study (e.g., 3 weeks).[1]
-
Outcome Measures: Key parameters monitored include 24-hour urinary protein excretion, blood pressure, and histological analysis of the kidney for glomerulosclerosis.
Below is a workflow diagram for a typical DOCA-salt rat experiment:
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for proteinuric kidney diseases. Its unique mechanism of action, focused on preserving podocyte health, distinguishes it from current standards of care that primarily address hemodynamic factors. The preclinical data in the DOCA-salt rat model are encouraging, demonstrating a significant reduction in proteinuria.
Future research should focus on:
-
Quantitative Efficacy Data: Publishing detailed quantitative data on the effects of this compound on proteinuria and glomerulosclerosis.
-
Head-to-Head Comparator Studies: Conducting direct comparative studies against ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) in relevant animal models.
-
Evaluation in Other Models: Assessing the efficacy of this compound in a wider range of kidney disease models, including diabetic nephropathy.
-
Long-term Safety and Efficacy: Investigating the long-term effects of TRPC5 inhibition on kidney function and overall safety.
The development of this compound and other TRPC5 inhibitors holds the potential to provide a much-needed, novel therapeutic option for patients suffering from debilitating kidney diseases.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 4. Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Quantitative Comparison
A Comprehensive Comparison: GFB-8438 Versus Genetic Knockdown of TRPC5 in Preclinical Research
For researchers and drug development professionals investigating the role of the transient receptor potential canonical 5 (TRPC5) ion channel in disease, the choice between pharmacological inhibition and genetic knockdown is a critical one. This guide provides an objective comparison of this compound, a potent and selective small-molecule inhibitor of TRPC5, and genetic knockdown techniques, supported by experimental data, detailed protocols, and visual aids to inform experimental design.
The following tables summarize the key characteristics and reported efficacy of this compound and TRPC5 genetic knockdown in preclinical models of kidney disease.
Table 1: In Vitro Efficacy in Podocyte Injury Models
| Parameter | This compound | TRPC5 Genetic Knockdown (siRNA) | Reference |
| Model | Protamine sulfate-induced injury in mouse podocytes | Not directly compared in the same study | [1] |
| Concentration/Method | 1 µM | siRNA transfection | [1] |
| Effect | Effectively blocked synaptopodin loss and cytoskeletal remodeling | Not directly compared in the same study | [1] |
| Endpoint | Immunofluorescence analysis of synaptopodin and phalloidin staining | Not directly compared in the same study | [1] |
Table 2: In Vivo Efficacy in Animal Models of Kidney Disease
| Parameter | This compound | TRPC5 Genetic Knockdown (Knockout Mice) | Reference |
| Model | Hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS | Not directly compared in the same study | [1] |
| Dosage/Method | 30 mg/kg, s.c., daily for 3 weeks | Genetic knockout | [1] |
| Effect on Proteinuria | Significantly reduced both total protein and albumin concentrations in urine | TRPC5-knockout (KO) mice were protected from lipopolysaccharide (LPS)-induced albuminuria | [1] |
| Blood Pressure Effect | No significant effect on mean arterial blood pressure | Not reported in the same context | [1] |
Table 3: Specificity and Potential Off-Target Effects
| Feature | This compound | TRPC5 Genetic Knockdown (siRNA/CRISPR) | Reference |
| Selectivity | Equipotent against TRPC4 and TRPC5; excellent selectivity against TRPC6 and other TRP family members. No significant off-target activity against a panel of 59 kinases and 87 receptors. | Highly specific to the TRPC5 gene sequence. | [1] |
| Potential Off-Targets | Limited activity against the hERG channel. | Potential for miRNA-like off-target effects with siRNA, which can be mitigated by chemical modifications. CRISPR-Cas9 can have off-target genomic edits. | [1][2][3] |
| Reversibility | Reversible inhibition. | Permanent (knockout) or transient but long-lasting (siRNA) reduction in protein expression. |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a DOCA-Salt Rat Model of FSGS
This protocol is based on methodologies described in studies evaluating this compound.[1][4][5][6][7][8]
-
Animal Model: Male uninephrectomized rats are used.
-
Induction of Hypertension and Proteinuria:
-
Surgical uninephrectomy is performed on anesthetized rats.
-
Post-surgery, rats are administered deoxycorticosterone acetate (DOCA) via subcutaneous injection (e.g., 25 mg every fourth day) or pellet implantation.
-
Drinking water is replaced with a 1% NaCl solution.
-
-
Treatment:
-
After a period of disease induction (e.g., 5 weeks), rats are treated with this compound (e.g., 30 mg/kg, s.c.) or vehicle control daily for a specified duration (e.g., 3 weeks).
-
-
Outcome Measures:
-
Proteinuria: 24-hour urine is collected at regular intervals to measure total protein and albumin concentrations.
-
Blood Pressure: Mean arterial blood pressure is monitored throughout the study.
-
Histology: At the end of the study, kidneys are harvested for histological analysis to assess glomerulosclerosis and podocyte injury.
-
Protocol 2: In Vitro TRPC5 Knockdown using siRNA in Podocytes
This protocol is a generalized procedure based on common siRNA transfection techniques.[9][10][11][12][13]
-
Cell Culture:
-
Conditionally immortalized mouse or human podocytes are cultured under standard conditions.
-
-
siRNA Preparation:
-
A pool of 3-5 target-specific siRNAs against TRPC5 is used to minimize off-target effects. A non-targeting siRNA is used as a negative control.
-
-
Transfection:
-
Cells are seeded to be 60-80% confluent on the day of transfection.
-
siRNA is complexed with a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.
-
The siRNA-lipid complex is added to the cells and incubated for a specified time (e.g., 24-72 hours).
-
-
Validation of Knockdown:
-
Western Blot: Protein lysates are collected to quantify the reduction in TRPC5 protein expression.
-
RT-qPCR: RNA is extracted to measure the decrease in TRPC5 mRNA levels.
-
-
Functional Assay:
-
Following confirmation of knockdown, podocytes can be subjected to injury models (e.g., protamine sulfate treatment) to assess the protective effect of TRPC5 downregulation.
-
Mandatory Visualization
Below are diagrams illustrating key concepts in the comparison of this compound and TRPC5 genetic knockdown.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Novel siRNA Delivery System to Target Podocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA knockdown [protocols.io]
- 12. youtube.com [youtube.com]
- 13. genscript.com [genscript.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GFB-8438
For Immediate Use by Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of GFB-8438, a potent and subtype-selective TRPC5 inhibitor. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Given that this compound is a chlorinated and fluorinated organic compound, it must be treated as hazardous chemical waste.
Immediate Safety Protocols & Waste Classification
All handling and disposal of this compound must be conducted in accordance with your institution's Chemical Hygiene Plan and under the guidance of your Environmental Health and Safety (EHS) department. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by EHS.[1]
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required:
-
Safety goggles
-
Laboratory coat
-
Nitrile gloves
Waste Characterization: Based on its chemical structure (C₁₆H₁₄ClF₃N₄O₂), this compound falls into the category of halogenated organic waste. This classification is critical for proper segregation. Halogenated hydrocarbons, which contain fluorine, chlorine, bromine, or iodine, require separate disposal in designated "Halogenated Organic Waste" containers.[2]
| Compound | Chemical Formula | Waste Category | Primary Hazards | Disposal Container Type |
| This compound | C₁₆H₁₄ClF₃N₄O₂ | Halogenated Organic Waste | Toxic, Environmental Hazard | Clearly Labeled, Compatible, Sealed Container |
Step-by-Step Disposal Procedures
The following protocols outline the disposal process for various forms of this compound waste. Never dispose of this compound or its containers down the drain or in regular trash.[2][3]
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Streams: Segregate this compound waste at the point of generation. Do not mix with non-halogenated organic waste or other incompatible waste streams.[3][4]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The container must be chemically compatible with the contents.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated "Halogenated Organic Waste" container. These wastes are typically incinerated at high temperatures.[5]
-
Solid Waste:
-
Pure/Unused this compound: Unwanted solid this compound should be disposed of in its original container if possible. The container must be labeled as hazardous waste.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and vials that are contaminated with this compound should be collected in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[6]
-
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag as soon as accumulation begins.[1] The label must include:
-
Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory.[7] Containers must be kept sealed except when adding waste and stored in secondary containment to prevent spills.[1][3]
-
Request Pickup: Once a waste container is full, or within the time limits specified by your institution (e.g., 12 months), submit a waste collection request to your EHS department.[3][7]
Protocol for Decontaminating Empty Containers:
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.[1]
-
Select a solvent capable of dissolving this compound (e.g., acetone, ethanol).
-
Perform the first rinse, ensuring the solvent contacts all interior surfaces. This first rinsate is considered hazardous waste and must be collected in the appropriate "Halogenated Organic Waste" container.[3]
-
Repeat the rinse two more times. Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policy. For highly toxic chemicals, the first three rinses must be collected.[3]
-
After triple-rinsing and air-drying, completely deface or remove the original label.[3] The container can then be disposed of as regular laboratory glass or plastic waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
References
- 1. vumc.org [vumc.org]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling GFB-8438
This document provides immediate, essential guidance for the safe handling, operation, and disposal of GFB-8438, a potent and subtype-selective TRPC5 inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1] The recommended PPE is summarized in the table below.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing |
| Respiratory Protection | A suitable respirator should be used. |
Core Handling and Storage Protocols
Handling:
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not inhale dust or aerosols; handle in an area with proper exhaust ventilation.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated environment.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the solid powder form and -80°C when in solvent.[1][2]
Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Use full personal protective equipment.[1] Prevent the spill from entering drains or water courses.[1] Absorb the spill using a non-combustible material like diatomite or universal binders, and decontaminate the affected surfaces by scrubbing with alcohol.[1]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water, keeping eyelids open. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance.[1]
Disposal Plan
All waste containing this compound, including the chemical itself, contaminated materials, and containers, must be disposed of through an approved waste disposal plant.[1] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
